AZD-2461
説明
an inhibitor of poly(ADP-ribose) polymerase 1; structure in first source
Structure
3D Structure
特性
IUPAC Name |
4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-29-15-8-10-26(11-9-15)22(28)18-12-14(6-7-19(18)23)13-20-16-4-2-3-5-17(16)21(27)25-24-20/h2-7,12,15H,8-11,13H2,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNBNUYQTQIHJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657831 | |
| Record name | 4-{[4-Fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl}phthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174043-16-3 | |
| Record name | AZD-2461 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174043163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{[4-Fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl}phthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1174043-16-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-2461 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K288XF5XJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AZD-2461 PARP Inhibitor: A Technical Guide to its Core Function and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-2461 is a next-generation, potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1 and PARP2.[1] Developed as a successor to olaparib, the first-in-class PARP inhibitor, this compound was designed to overcome certain limitations of earlier agents, particularly P-glycoprotein (P-gp)-mediated drug efflux, a common mechanism of acquired resistance.[2][3] This technical guide provides an in-depth analysis of the core function of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Core Mechanism of Action: PARP Inhibition and Synthetic Lethality
This compound exerts its anticancer effects primarily through the inhibition of PARP1 and PARP2, enzymes crucial for the repair of DNA single-strand breaks (SSBs) via the base excision repair (BER) pathway.[4][5] In normal cells, unrepaired SSBs can be converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. These DSBs are then efficiently repaired by the homologous recombination (HR) pathway.[6]
However, in cancer cells with deficiencies in the HR pathway, such as those with mutations in BRCA1 or BRCA2 genes, the repair of these DSBs is compromised. The inhibition of PARP by this compound leads to an accumulation of unrepaired SSBs, which are subsequently converted to DSBs that cannot be repaired in HR-deficient cells. This accumulation of DNA damage triggers cell cycle arrest and apoptosis, a concept known as synthetic lethality.[2][4] this compound has been shown to induce a pronounced cell cycle arrest at the G2 phase.[4][7]
A distinguishing feature of this compound is its significantly lower inhibitory activity against PARP3 compared to olaparib.[1][2] This differential activity may contribute to a different tolerability profile, particularly in combination with chemotherapy.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: Enzymatic Inhibition of PARP Isoforms
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP3 IC50 (nM) |
| This compound | 5[7][8] | 2[8] | 200[1][8] |
| Olaparib | 5[1] | 2[1] | 4[1] |
Table 2: In Vitro Efficacy in Cancer Cell Lines
| Cell Line | BRCA1 Status | This compound IC50 (µM) | Olaparib IC50 (µM) |
| MDA-MB-436 | Mutant | <10[1] | <10[1] |
| SUM1315MO2 | Mutant | <10[1] | <10[1] |
| SUM149PT | Mutant | <10[1] | <10[1] |
| T47D | Wild-Type | >10[1] | >10[1] |
| BT549 | Wild-Type | >10[1] | >10[1] |
| MDA-MB-231 | Wild-Type | >10[1] | >10[1] |
| PC-3 (Prostate) | PTEN-deficient | 36.48 (at 48h)[6] | Not Reported |
| DU145 (Prostate) | High PTEN | 59.03 (at 48h)[6] | Not Reported |
Table 3: In Vivo Efficacy
| Model | Treatment | Outcome |
| BRCA1-mutated KB1P tumor-bearing mice | This compound | Significantly extends median relapse-free survival.[4][9] |
| Olaparib-resistant Brca1Δ5-13/Δ5-13;p53Δ2-10/Δ2-10 tumor T6-28 | This compound | Tumors were sensitive to this compound in the absence of a P-gp inhibitor.[1] |
Overcoming P-glycoprotein (P-gp) Mediated Resistance
A significant advantage of this compound is its low affinity for the P-glycoprotein (P-gp) drug efflux pump.[3][7] Overexpression of P-gp is a known mechanism of resistance to olaparib.[3] this compound's ability to evade P-gp-mediated efflux allows it to maintain intracellular concentrations and efficacy in tumor cells that have developed resistance to olaparib through this mechanism.[1][7] This makes this compound a promising agent for treating patients who have relapsed on first-generation PARP inhibitors due to P-gp overexpression.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to synthetic lethality in HR-deficient cells.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Detailed Experimental Protocols
Alkaline Comet Assay for Single-Strand Break Repair
This assay is used to assess the inhibition of SSB repair.[1]
-
Cell Culture and Treatment: Human cancer cells (e.g., A459) are cultured to ~80% confluency.[1]
-
Cells are pre-exposed to this compound (e.g., 500 nmol/L) or a vehicle control for a specified time.[1]
-
Induction of DNA Damage: DNA SSBs are induced, for example, by ionizing radiation (IR).[1]
-
Cell Lysis and Electrophoresis: Cells are harvested, embedded in low-melting-point agarose on a slide, and lysed. The slides are then subjected to alkaline electrophoresis.
-
Visualization and Analysis: DNA is stained with a fluorescent dye (e.g., SYBR Green), and the "comet tail" moment, which is proportional to the amount of DNA damage, is quantified using imaging software. A longer tail indicates more unrepaired SSBs.
Immunofluorescence for γH2AX
This method is used to visualize and quantify DNA double-strand breaks.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound and/or a DNA damaging agent.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: Cells are incubated with a primary antibody against phosphorylated H2AX (γH2AX), a marker for DSBs. This is followed by incubation with a fluorescently labeled secondary antibody.
-
Microscopy and Quantification: The coverslips are mounted on slides, and the number of γH2AX foci per cell is quantified using a fluorescence microscope.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment.
-
Cell Seeding: A known number of cells are seeded in a multi-well plate.
-
Treatment: Cells are treated with varying concentrations of this compound for a defined period.
-
Colony Formation: The drug is removed, and the cells are allowed to grow for 10-14 days until visible colonies are formed.
-
Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted. The surviving fraction for each treatment condition is calculated relative to the untreated control.
Conclusion
This compound is a potent PARP1/2 inhibitor with a distinct pharmacological profile that includes reduced activity against PARP3 and, critically, the ability to circumvent P-gp-mediated drug resistance.[1][2][7] Its mechanism of action, centered on inducing synthetic lethality in HR-deficient tumors, makes it a promising therapeutic agent.[2][4] The preclinical data strongly support its continued investigation in clinical settings, particularly for patients with BRCA-mutated cancers and those who have developed resistance to other PARP inhibitors. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this next-generation PARP inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. olaparib.net [olaparib.net]
- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 6. Novel Poly(Adenosine Diphosphate-Ribose) Polymerase (PARP) Inhibitor, AZD2461, Down-Regulates VEGF and Induces Apoptosis in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azd3514.com [azd3514.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. azd3514.com [azd3514.com]
AZD-2461: A Technical Overview of a Next-Generation PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-2461 is a potent, orally bioavailable poly(ADP-ribose) polymerase (PARP) inhibitor developed as a next-generation agent following the first-in-class inhibitor, olaparib.[1][2][3] Its development was driven by the need to overcome specific resistance mechanisms observed with earlier PARP inhibitors, particularly the overexpression of the P-glycoprotein (P-gp) drug efflux pump.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and key experimental data related to this compound.
Discovery and Rationale
The development of this compound originated from the same phthalazinone chemical series as olaparib.[1][2] The primary goal was to create a PARP inhibitor with a comparable or superior efficacy and safety profile to olaparib but with a reduced susceptibility to P-gp-mediated resistance.[1][2] In preclinical models of BRCA1-deficient cancers, resistance to olaparib was frequently associated with the overexpression of P-gp, which actively transports the drug out of cancer cells, reducing its intracellular concentration and efficacy.[1][2] this compound was identified as a potent inhibitor of PARP1 and PARP2 that is a poor substrate for P-gp, thereby retaining activity in cancer cells that have developed resistance to olaparib through this mechanism.[1][4]
Mechanism of Action
This compound exerts its anticancer effects primarily through the inhibition of PARP1 and PARP2 enzymes.[1][4] These enzymes are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[5][6]
By inhibiting PARP, this compound leads to the accumulation of unrepaired SSBs.[5] When the cell enters S-phase for DNA replication, these SSBs are converted into more cytotoxic DNA double-strand breaks (DSBs).[7] In cancer cells with deficiencies in the homologous recombination (HR) pathway for DSB repair, such as those with BRCA1 or BRCA2 mutations, the accumulation of DSBs leads to genomic instability and ultimately cell death.[1][6] This concept is known as synthetic lethality.
dot
Caption: Mechanism of action of this compound leading to synthetic lethality.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro PARP Inhibition
| Compound | PARP1 IC50 (nmol/L) | PARP2 IC50 (nmol/L) | Reference |
| This compound | 5 | 2 | [1][4] |
| Olaparib | 5 | 1 | [1] |
Table 2: In Vitro Cell Line Sensitivity (Clonogenic Survival Assay)
| Cell Line | BRCA1 Status | This compound IC50 (μmol/L) | Olaparib IC50 (μmol/L) | Reference |
| MDA-MB-436 | Deficient | <0.01 | <0.01 | [1] |
| SUM1315MO2 | Deficient | <0.01 | <0.01 | [1] |
| SUM149PT | Deficient | <0.01 | <0.01 | [1] |
| T47D | Wild-type | >10 | >10 | [1] |
| BT549 | Wild-type | >10 | >10 | [1] |
| MDA-MB-231 | Wild-type | >10 | >10 | [1] |
Table 3: Activity in Olaparib-Resistant P-gp Overexpressing Cells
| Cell Line | P-gp Status | Treatment | Relative Growth Inhibition | Reference |
| KB31 | Low | Olaparib | Sensitive | [1] |
| KB31 | Low | This compound | Sensitive | [1] |
| KBA1 | High (overexp.) | Olaparib | Resistant | [1] |
| KBA1 | High (overexp.) | This compound | Sensitive | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
PARP1 and PARP2 Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PARP1 and PARP2.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PARP1 or PARP2 enzyme is used. A biotinylated substrate (e.g., histones) is coated onto 96-well plates.
-
Inhibitor Incubation: Serial dilutions of this compound are prepared and added to the wells containing the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a reaction mixture containing biotinylated NAD+ as a substrate. The plate is incubated to allow for the poly(ADP-ribosyl)ation of the histone substrate.
-
Detection: The plate is washed to remove unbound reagents. Streptavidin-HRP (horseradish peroxidase) is added, which binds to the biotinylated NAD+ incorporated into the PAR chains. A chemiluminescent or colorimetric HRP substrate is then added.
-
Data Analysis: The signal intensity, which is proportional to PARP activity, is measured using a microplate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Sulforhodamine B (SRB) Assay for Cell Proliferation
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or vehicle control for a specified duration (e.g., 72 hours).
-
Cell Fixation: After treatment, the supernatant is removed, and the cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[8][9][10]
-
Staining: The plates are washed with water and air-dried. A 0.057% (w/v) solution of Sulforhodamine B (SRB) in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.[10]
-
Washing: Unbound dye is removed by washing the plates four to five times with 1% (v/v) acetic acid.[8][10]
-
Solubilization and Measurement: The plates are air-dried, and the protein-bound SRB dye is solubilized by adding 10 mM Tris base solution (pH 10.5). The absorbance is measured at approximately 510 nm using a microplate reader.[9][10]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition compared to the vehicle-treated control.
Clonogenic Survival Assay
Objective: To determine the long-term cytotoxic effect of this compound on the reproductive viability of cancer cells.
Methodology:
-
Cell Seeding: A single-cell suspension is prepared, and a predetermined number of cells (e.g., 500-1000 cells/well) is seeded into 6-well plates to allow for colony formation.
-
Compound Treatment: After the cells have attached, they are treated with various concentrations of this compound for a defined period (e.g., 24 hours). The drug-containing medium is then replaced with fresh medium.
-
Colony Formation: The plates are incubated for 10-14 days to allow for the formation of colonies (defined as a cluster of at least 50 cells).
-
Fixation and Staining: The colonies are washed with PBS, fixed with a solution such as 6% glutaraldehyde or methanol, and then stained with 0.5% crystal violet.[11]
-
Colony Counting: The stained colonies are counted either manually or using an automated colony counter.
-
Data Analysis: The surviving fraction of cells for each treatment is calculated by normalizing the number of colonies to that of the untreated control.
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of this compound alone and in combination with other agents in a living organism.
Methodology (Example: Combination with Temozolomide):
-
Animal Model: Athymic nude mice are used. Human cancer cells (e.g., SW620 colorectal xenograft) are subcutaneously implanted.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups.
-
Dosing Regimen:
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint: The study is terminated when tumors reach a predetermined maximum size or at a specified time point. Efficacy is assessed by comparing the tumor growth delay between the different treatment groups.
dot
Caption: General workflow for an in vivo xenograft efficacy study.
Key Differentiators and Developmental Insights
-
Overcoming P-gp Resistance: The primary advantage of this compound is its ability to evade the P-gp efflux pump, making it effective in tumors that have acquired resistance to olaparib via this mechanism.[1][2][4]
-
Tolerability in Combination Therapy: In mouse models, this compound demonstrated better tolerability than olaparib when combined with the DNA-damaging chemotherapy agent temozolomide.[1][2] This was linked to its lower inhibitory activity against PARP3. However, this improved tolerability profile was not observed in rat models, suggesting potential species-specific differences in toxicity that may have implications for clinical translation.[1]
-
Brain Penetration and Bioavailability: Despite its advantages in overcoming P-gp-mediated resistance in peripheral tumors, studies have shown that this compound is still a substrate for P-gp and another transporter, BCRP, at the blood-brain barrier.[8][9] This significantly limits its brain penetration.[8][9] Furthermore, it has been reported to have low oral bioavailability.[8][9] These factors have likely influenced its clinical development pathway, particularly for the treatment of brain tumors.
Conclusion
This compound is a rationally designed, potent inhibitor of PARP1 and PARP2 that successfully addresses the challenge of P-gp-mediated resistance to first-generation PARP inhibitors like olaparib. Its preclinical profile demonstrates comparable single-agent efficacy in sensitive models and superior activity in P-gp overexpressing resistant models. While its development has provided valuable insights into the roles of different PARP enzymes in both efficacy and toxicity, challenges related to its pharmacokinetic properties, such as brain penetration and oral bioavailability, are important considerations in its overall developmental trajectory. This compound remains an important tool for research into PARP inhibitor resistance and the broader landscape of DNA damage response therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Tolerability with Chemotherapy in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Induction of apoptosis and modulation of homologous recombination DNA repair pathway in prostate cancer cells by the combination of AZD2461 and valproic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SRB assay for measuring target cell killing [protocols.io]
- 11. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD-2461 and the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD-2461 is a potent, next-generation poly(ADP-ribose) polymerase (PARP) inhibitor engineered to overcome key limitations of first-generation PARP inhibitors, such as olaparib. This technical guide provides an in-depth analysis of this compound's core mechanism of action and its multifaceted role in the DNA damage response (DDR). We will explore its enzymatic potency, cellular effects, and preclinical efficacy, with a special focus on its activity in cancers with homologous recombination deficiencies (HRD) and its ability to circumvent certain drug resistance mechanisms. This document synthesizes critical preclinical data, outlines detailed experimental protocols, and visualizes key pathways to offer a comprehensive resource for researchers in oncology and drug development.
Introduction: The Rationale for a Next-Generation PARP Inhibitor
The principle of synthetic lethality, particularly in the context of PARP inhibition in BRCA-mutated cancers, has marked a significant advancement in targeted cancer therapy. PARP enzymes, primarily PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs). In cells with a compromised homologous recombination (HR) pathway, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These DSBs cannot be efficiently repaired, resulting in genomic instability and, ultimately, cell death.
This compound was developed as a successor to olaparib with two primary objectives: to exhibit a comparable or superior efficacy profile and to overcome known resistance mechanisms, specifically the overexpression of the P-glycoprotein (P-gp) drug efflux pump. Furthermore, investigations into this compound have revealed a distinct inhibitory profile against different PARP family members, offering a valuable tool to dissect the specific roles of these enzymes in the DNA damage response.
Mechanism of Action: Potent PARP1/2 Inhibition and PARP Trapping
This compound is a potent inhibitor of both PARP1 and PARP2, which are the primary enzymes involved in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] By binding to the nicotinamide adenine dinucleotide (NAD+) binding site of PARP1 and PARP2, this compound prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical signaling event for the recruitment of other DNA repair proteins to the site of damage.[1]
Beyond catalytic inhibition, a key mechanism of action for this compound, like other potent PARP inhibitors, is "PARP trapping." This process involves the stabilization of the PARP-DNA complex, effectively trapping the PARP enzyme on the DNA at the site of a break.[2] This trapped complex is a significant physical impediment to DNA replication and transcription, leading to the collapse of replication forks and the formation of toxic double-strand breaks (DSBs). In homologous recombination (HR) deficient cells, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality.[1][3]
A notable characteristic of this compound is its significantly lower inhibitory activity against PARP3 compared to olaparib.[4] PARP3 is implicated in the non-homologous end joining (NHEJ) pathway, another major DSB repair mechanism. This differential activity provides a unique tool to study the distinct roles of PARP family members in DNA repair and may contribute to the differential toxicity profiles observed between this compound and olaparib in preclinical models.[4]
Quantitative Data Summary
The preclinical evaluation of this compound has generated significant quantitative data demonstrating its potency and selectivity. The following tables summarize key findings from in vitro studies.
Table 1: Enzymatic Inhibitory Potency of this compound
| Target | This compound IC₅₀ (nM) | Olaparib IC₅₀ (nM) | Reference |
| PARP1 | 5 | 5 | [1] |
| PARP2 | 2 | 1 | [1] |
| PARP3 | 200 | 4 | [4] |
Table 2: In Vitro Cellular Activity of this compound in BRCA-Mutant vs. BRCA-Wild-Type Breast Cancer Cell Lines
| Cell Line | BRCA1 Status | This compound IC₅₀ (µM) | Olaparib IC₅₀ (µM) | Reference |
| MDA-MB-436 | Mutant | 0.002 | 0.004 | [1] |
| SUM1315MO2 | Mutant | 0.001 | 0.001 | [1] |
| SUM149PT | Mutant | <0.001 | <0.001 | [1] |
| T47D | Wild-Type | >10 | >10 | [1] |
| BT549 | Wild-Type | >10 | >10 | [1] |
| MDA-MB-231 | Wild-Type | >10 | >10 | [1] |
Table 3: Activity of this compound in Olaparib-Resistant Models
| Cell Line Model | Resistance Mechanism | This compound Efficacy | Olaparib Efficacy | Reference |
| KBA1 (HeLa derivative) | P-gp overexpression | Retained activity | Reduced activity | [4] |
| KB2P3.4R (BRCA2-/- mouse) | P-gp overexpression | Retained activity | Reduced activity | [4] |
| Brca1;p53-defective tumors | P-gp overexpression | Sensitive | Resistant (sensitivity restored with P-gp inhibitor) | [4] |
Overcoming P-gp-Mediated Drug Resistance
A significant challenge in cancer therapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. Olaparib is a known substrate for P-gp, and its efficacy can be diminished in tumors that overexpress this transporter.[4]
This compound was specifically designed to be a poor substrate for P-gp.[4] Preclinical studies have consistently demonstrated that this compound retains its cytotoxic activity in cancer cell lines and in vivo tumor models that have acquired resistance to olaparib through the upregulation of P-gp.[4] This characteristic suggests a potential clinical advantage for this compound in treating patients who have developed resistance to other PARP inhibitors via this mechanism.
Preclinical Combination Therapies
The therapeutic potential of PARP inhibitors can be enhanced when used in combination with DNA-damaging agents. This compound has been evaluated in combination with the alkylating agent temozolomide. In preclinical mouse xenograft models, the combination of this compound and temozolomide demonstrated superior efficacy and was better tolerated compared to the combination of olaparib and temozolomide.[1] This suggests that this compound may have a wider therapeutic window when used in combination chemotherapy regimens.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of PARP inhibitors. The following sections provide methodologies for key assays cited in the preclinical assessment of this compound.
PARP Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP enzymes in a cell-free system.
-
Principle: Measures the incorporation of biotinylated NAD+ onto histone proteins by a specific PARP enzyme. The resulting biotinylated histones are then detected using a streptavidin-conjugated reporter.
-
Materials:
-
Recombinant human PARP1, PARP2, or PARP3 enzyme.
-
Histone-coated 96-well plates.
-
Biotinylated NAD+.
-
Assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT).
-
Activated DNA.
-
This compound and control inhibitors (e.g., olaparib) at various concentrations.
-
Streptavidin-HRP conjugate.
-
HRP substrate (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in assay buffer.
-
Add assay buffer, activated DNA, and the inhibitor to the histone-coated wells.
-
Initiate the reaction by adding the PARP enzyme and biotinylated NAD+ mixture.
-
Incubate at room temperature for a defined period (e.g., 1 hour).
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP and incubate.
-
Wash the plate and add the HRP substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition relative to the no-inhibitor control and determine the IC₅₀ value.
-
Clonogenic Survival Assay
This assay assesses the long-term reproductive capacity of cells after treatment with a cytotoxic agent.
-
Principle: Measures the ability of a single cell to proliferate and form a colony (typically defined as ≥50 cells).
-
Materials:
-
Cancer cell lines of interest (e.g., BRCA-mutant and wild-type).
-
Complete cell culture medium.
-
6-well plates.
-
This compound stock solution (dissolved in DMSO).
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol).
-
-
Procedure:
-
Plate cells at a low density (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation.
-
Wash the colonies with PBS, fix with methanol, and stain with crystal violet.
-
Wash away excess stain and allow the plates to dry.
-
Count the number of colonies in each well.
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
-
Alkaline Comet Assay
This assay detects DNA single-strand breaks at the level of individual cells.
-
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. Fragmented DNA migrates out of the nucleus, forming a "comet tail," the length and intensity of which are proportional to the amount of DNA damage.
-
Materials:
-
Cells treated with a DNA damaging agent (e.g., ionizing radiation) with or without this compound pre-treatment.
-
Low melting point agarose.
-
Comet slides.
-
Lysis solution (high salt, detergent, and EDTA).
-
Alkaline electrophoresis buffer (NaOH, EDTA).
-
Neutralization buffer (e.g., Tris-HCl).
-
DNA stain (e.g., SYBR Green).
-
Fluorescence microscope with appropriate filters.
-
Comet scoring software.
-
-
Procedure:
-
Harvest and resuspend cells in PBS.
-
Mix the cell suspension with molten low melting point agarose and pipette onto a comet slide.
-
Allow the agarose to solidify.
-
Immerse the slides in lysis solution to remove cell membranes and proteins.
-
Place the slides in alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis at a low voltage.
-
Neutralize and stain the DNA.
-
Visualize the comets using a fluorescence microscope and capture images.
-
Quantify the extent of DNA damage (e.g., tail moment) using specialized software.
-
γH2AX Immunofluorescence Assay
This assay is used to visualize and quantify DNA double-strand breaks.
-
Principle: The histone variant H2AX is rapidly phosphorylated at serine 139 (forming γH2AX) at the sites of DSBs. These foci can be detected using a specific primary antibody and a fluorescently labeled secondary antibody.
-
Materials:
-
Cells grown on coverslips and treated with this compound and/or a DSB-inducing agent.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization solution (e.g., 0.2% Triton X-100 in PBS).
-
Blocking buffer (e.g., PBS with BSA and/or serum).
-
Primary antibody against γH2AX.
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Antifade mounting medium.
-
Fluorescence microscope.
-
-
Procedure:
-
Fix the cells on coverslips.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides with antifade medium.
-
Visualize the cells and quantify the number of γH2AX foci per nucleus.
-
Clinical Development
A Phase 1 clinical trial (NCT01247168) was initiated to evaluate the safety, tolerability, and maximum tolerated dose of this compound in patients with refractory solid tumors. While the trial is listed as completed, detailed results have not been widely published in peer-reviewed literature. The preclinical data strongly support the potential of this compound, particularly in patient populations with HRD-positive tumors or those who have developed resistance to other PARP inhibitors through P-gp overexpression. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefit.
Conclusion
This compound is a potent PARP1/2 inhibitor with a distinct preclinical profile that differentiates it from first-generation inhibitors like olaparib. Its ability to effectively kill BRCA-deficient cancer cells, overcome P-gp-mediated drug resistance, and its differential activity against PARP3 make it a valuable tool for both therapeutic development and for furthering our understanding of the intricate DNA damage response network. The comprehensive data and protocols presented in this guide are intended to facilitate further research into the role of this compound and the broader application of PARP inhibition in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Poly(Adenosine Diphosphate-Ribose) Polymerase (PARP) Inhibitor, AZD2461, Down-Regulates VEGF and Induces Apoptosis in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
AZD-2461: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-2461 is a potent, next-generation poly(ADP-ribose) polymerase (PARP) inhibitor developed to overcome some of the limitations of first-generation PARP inhibitors, such as olaparib. A key feature of this compound is its reduced affinity for the P-glycoprotein (P-gp) drug efflux transporter, a common mechanism of acquired resistance to olaparib.[1][2] This technical guide provides an in-depth analysis of the target specificity and selectivity of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation
The inhibitory activity of this compound has been primarily characterized against members of the PARP family of enzymes, which are crucial for DNA single-strand break repair. The following tables summarize the key quantitative data regarding the target specificity and cellular activity of this compound in comparison to olaparib.
Table 1: Enzymatic Inhibition of PARP Isoforms
This table presents the half-maximal inhibitory concentrations (IC50) of this compound and olaparib against the key PARP enzymes involved in DNA repair.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP3 IC50 (nM) |
| This compound | 5[1][3] | 2[1][3] | 200[3] |
| Olaparib | 5[1] | 1[1] | Not explicitly stated, but inhibits PARP3 more potently than this compound[1][4] |
Note: The lower the IC50 value, the more potent the inhibition.
Table 2: Single-Agent Cytotoxicity in BRCA-Deficient and Wild-Type Cell Lines
This table summarizes the cytotoxic effects of this compound and olaparib in various breast cancer cell lines, highlighting the principle of synthetic lethality in cells with BRCA mutations.
| Cell Line | BRCA1 Status | This compound IC50 (µM) | Olaparib IC50 (µM) |
| MDA-MB-436 | Deficient | < 10 | < 10 |
| SUM1315MO2 | Deficient | < 10 | < 10 |
| SUM149PT | Deficient | < 10 | < 10 |
| T47D | Wild-Type | > 10 | > 10 |
| BT549 | Wild-Type | > 10 | > 10 |
| MDA-MB-231 | Wild-Type | > 10 | > 10 |
Data adapted from clonogenic survival assays. IC50 values >10 µmol/L are shown as = 10 µmol/L.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the target specificity and cellular effects of this compound are provided below.
PARP Enzymatic Assay
This assay quantifies the inhibitory activity of a compound against PARP enzymes.
Principle: The assay measures the PARP-catalyzed incorporation of biotinylated NAD+ onto histone proteins, which are coated on a microplate. The amount of incorporated biotin is then detected using a streptavidin-peroxidase conjugate and a chemiluminescent substrate.
Protocol:
-
Plate Preparation: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate with phosphate-buffered saline (PBS) and block with a suitable blocking buffer for 1 hour at room temperature.
-
Reaction Mixture: Prepare a reaction mixture containing activated DNA, biotinylated NAD+, and the PARP enzyme (PARP1, PARP2, or PARP3).
-
Inhibitor Addition: Add serial dilutions of this compound or the control compound to the wells.
-
Reaction Initiation: Add the reaction mixture to the wells and incubate at room temperature for 1 hour.
-
Detection: Wash the plate to remove unbound reagents. Add a streptavidin-peroxidase conjugate and incubate for 1 hour. Wash the plate again and add a chemiluminescent substrate.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Alkaline Comet Assay (Single-Cell Gel Electrophoresis)
This assay measures DNA single-strand breaks (SSBs) at the level of individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove cellular proteins, and subjected to electrophoresis under alkaline conditions. Damaged DNA, containing breaks, migrates out of the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation: Treat cells with the desired concentrations of this compound and a DNA-damaging agent (e.g., hydrogen peroxide or ionizing radiation).
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and spread the mixture onto a coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a high-salt lysis solution overnight at 4°C to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high-pH alkaline buffer for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the tail moment (the product of the tail length and the fraction of DNA in the tail) using specialized software.
γH2AX Immunofluorescence Staining
This assay detects DNA double-strand breaks (DSBs) by visualizing the phosphorylation of histone H2AX.
Principle: Following the induction of DSBs, histone H2AX is rapidly phosphorylated at serine 139 to form γH2AX. This modified histone accumulates at the sites of DNA damage, forming distinct nuclear foci that can be detected by immunofluorescence using a specific antibody.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and a DSB-inducing agent (e.g., ionizing radiation).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. The number of γH2AX foci per nucleus is counted to quantify the extent of DNA DSBs.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.
Principle: The assay measures the ability of single cells to proliferate and form colonies (clones) of at least 50 cells. The survival fraction is calculated as the ratio of the number of colonies formed by treated cells to that of untreated cells.
Protocol:
-
Cell Seeding: Seed a known number of cells into multi-well plates. The seeding density should be adjusted based on the expected toxicity of the treatment.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration.
-
Incubation: Incubate the plates for 1-3 weeks, allowing sufficient time for colony formation.
-
Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid, and then stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment concentration. The IC50 value can be determined from the resulting dose-response curve.
Sulforhodamine B (SRB) Assay
This is a colorimetric assay used to determine cell density, based on the measurement of total cellular protein content.
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the cell number.
Protocol:
-
Cell Plating and Treatment: Seed cells in 96-well plates and treat with different concentrations of this compound.
-
Cell Fixation: After the treatment period, fix the cells by adding cold trichloroacetic acid (TCA) to the wells and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain the cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing the plates with 1% acetic acid.
-
Solubilization: Air-dry the plates and then solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the optical density at 510-570 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition and determine the IC50 value.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts related to this compound's mechanism of action and characterization.
Caption: PARP Inhibition and Synthetic Lethality Pathway of this compound.
Caption: Experimental Workflow for Characterizing this compound.
References
AZD-2461: A Preclinical and Clinical Overview of a Novel PARP Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-2461 is a potent, orally bioavailable poly(ADP-ribose) polymerase (PARP) inhibitor that has been investigated in a range of preclinical cancer models. Developed as a next-generation PARP inhibitor following olaparib, this compound was designed to overcome certain limitations of earlier compounds, notably its reduced susceptibility to efflux by the P-glycoprotein (P-gp) transporter, a common mechanism of acquired drug resistance. This technical guide provides a comprehensive overview of the cancers in which this compound has been studied, detailing the experimental findings, methodologies, and relevant signaling pathways.
Preclinical Studies
This compound has been extensively evaluated in a variety of solid tumor models, with a primary focus on cancers harboring defects in DNA damage repair pathways, such as those with BRCA1/2 mutations. Its efficacy has been demonstrated in breast, prostate, colon, and lung cancer models.
Breast Cancer
Preclinical research in breast cancer has been a major area of investigation for this compound, particularly in the context of BRCA mutations and resistance to other PARP inhibitors.
Data Summary:
| Cell Line | BRCA1 Status | IC50 (this compound) | IC50 (Olaparib) | Key Findings |
| MDA-MB-436 | Mutant | Not specified | Not specified | Significant single-agent activity observed.[1] |
| SUM1315MO2 | Mutant | Not specified | Not specified | Significant single-agent activity observed.[1] |
| SUM149PT | Mutant | Not specified | Not specified | Significant single-agent activity observed.[1] |
| T47D | Wild-Type | >10 µmol/L | >10 µmol/L | Limited single-agent activity.[1] |
| BT549 | Wild-Type | >10 µmol/L | >10 µmol/L | Limited single-agent activity.[1] |
| MDA-MB-231 | Wild-Type | >10 µmol/L | >10 µmol/L | Limited single-agent activity.[1] |
| KB2P3.4R (Mouse) | BRCA2-deficient, Olaparib-resistant | Effective | Ineffective (sensitivity restored with P-gp inhibitor) | This compound overcomes P-gp-mediated olaparib resistance.[1] |
| MCF-7 | Not specified | 5 to 50 μM | Not specified | Induces G2 phase cell cycle arrest and reduces cell viability in a concentration- and time-dependent manner.[2] |
| SKBR-3 | Not specified | 5 to 50 μM | Not specified | Induces G2 phase cell cycle arrest and reduces cell viability in a concentration- and time-dependent manner.[2] |
Experimental Protocols:
-
Clonogenic Survival Assay:
-
Breast cancer cells (MDA-MB-436, SUM1315MO2, SUM149PT, T47D, BT549, MDA-MB-231) were seeded in 6-well plates.
-
Cells were treated with varying concentrations of this compound or olaparib.
-
After a suitable incubation period to allow for colony formation (typically 10-14 days), colonies were fixed with a methanol/acetic acid solution and stained with crystal violet.
-
Colonies containing ≥50 cells were counted to determine the surviving fraction and calculate IC50 values.[1]
-
-
In Vivo Xenograft Studies (Olaparib-Resistant Model):
-
BRCA1-deficient, p53-deficient spontaneous mouse mammary tumors that had developed resistance to olaparib due to P-gp overexpression were utilized.
-
Tumor-bearing mice were treated with this compound.
-
Tumor growth was monitored over time to assess the efficacy of this compound in this resistant setting. This compound demonstrated significant antitumor activity in these olaparib-resistant tumors.[1]
-
Prostate Cancer
Studies in prostate cancer cell lines have explored the cytotoxic and apoptotic effects of this compound, particularly in relation to PTEN status.
Data Summary:
| Cell Line | PTEN Status | IC50 (48h, this compound) | Key Findings |
| PC-3 | Low expression (homozygous mutation) | 36.48 µM | Higher sensitivity to this compound. The drug induced apoptosis and reduced VEGF mRNA levels.[3] |
| DU145 | High expression | 59.03 µM | Lower sensitivity compared to PC-3 cells. This compound induced apoptosis and had a variable effect on VEGF mRNA levels over time.[3] |
Experimental Protocols:
-
MTT Viability Assay:
-
PC-3 and DU145 cells were seeded in 96-well plates.
-
Cells were treated with various concentrations of this compound for 24, 48, and 72 hours.
-
MTT reagent was added to each well, and after incubation, the formazan crystals were dissolved in DMSO.
-
Absorbance was measured at 570 nm to determine cell viability and calculate IC50 values.[3]
-
-
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
PC-3 and DU145 cells were treated with this compound (e.g., 40 µM).
-
After treatment, cells were harvested and stained with Annexin V-FITC and Propidium Iodide (PI).
-
The percentage of apoptotic cells (Annexin V positive) was quantified using flow cytometry. This compound significantly increased apoptosis in both cell lines.[3]
-
-
Real-Time PCR for VEGF Expression:
-
RNA was extracted from this compound-treated and untreated PC-3 and DU145 cells at various time points (6, 12, and 24 hours).
-
cDNA was synthesized, and quantitative real-time PCR was performed using primers specific for VEGF and a housekeeping gene.
-
Relative VEGF mRNA expression was calculated using the ΔΔCt method.[3]
-
Colon Cancer
In colon cancer, the efficacy of this compound has been investigated in the context of p53 status, both as a single agent and in combination with radiation.
Data Summary:
| Cell Line | p53 Status | Key Findings |
| HCT116 | Wild-Type (wtp53) | This compound reduced cell proliferation in a dose-dependent manner and enhanced the effects of low-dose radiation. This was associated with increased ROS, DNA damage, and downregulation of BRCA1.[4][5] |
| HCT116 | p53-null (p53-/-) | This compound reduced cell proliferation, but the radiosensitizing effect was not as pronounced as in wtp53 cells.[4][5] |
| HT-29 | Mutant (R273H) | The presence of mutant p53 counteracted the anti-proliferative effects of this compound.[4][5] |
Experimental Protocols:
-
Cell Proliferation (MTT) Assay:
-
HCT116 (wtp53 and p53-/-) and HT-29 cells were seeded in 96-well plates.
-
Cells were treated with different doses of this compound for 72 hours.
-
Cell proliferation was assessed using the MTT assay as described previously.[4]
-
-
Immunofluorescence for DNA Damage (γH2AX foci):
-
Cells were grown on coverslips and treated with this compound, low-dose radiation (1 Gy), or a combination.
-
Cells were fixed, permeabilized, and incubated with a primary antibody against γH2AX.
-
A fluorescently labeled secondary antibody was used for detection, and DAPI was used for nuclear counterstaining.
-
The number of γH2AX foci per cell was quantified using fluorescence microscopy.[4]
-
-
Western Blot Analysis:
-
Protein lysates were collected from treated and untreated cells.
-
Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against BRCA1, p21, and a loading control (e.g., β-actin).
-
Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate were used for detection.[4]
-
Lung Cancer
Preclinical studies in lung cancer have primarily focused on the ability of this compound to inhibit DNA repair.
Data Summary:
| Cell Line | Cancer Type | Key Findings |
| A549 | Non-Small Cell Lung Cancer | This compound (at 500 nmol/L) effectively inhibited DNA single-strand break repair following ionizing radiation.[1] |
Experimental Protocols:
-
Alkaline Comet Assay:
-
A549 cells were pre-exposed to this compound (500 nmol/L) before treatment with ionizing radiation.
-
Cells were embedded in agarose on a slide, lysed, and subjected to electrophoresis under alkaline conditions.
-
DNA was stained with a fluorescent dye, and the "comet tail" length, indicative of DNA strand breaks, was measured to assess the extent of DNA damage and repair inhibition.[1]
-
Clinical Studies
A Phase 1 clinical trial (NCT01247168) was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with refractory solid tumors.[6] The study was designed as a dose-escalation trial to determine the maximum tolerated dose.[6] While the trial is listed as completed, the results have not been formally published in peer-reviewed literature. Therefore, detailed clinical data on the safety and efficacy of this compound in cancer patients remains largely unavailable in the public domain.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound is the inhibition of PARP enzymes, particularly PARP1 and PARP2. This leads to the accumulation of single-strand DNA breaks, which are converted to cytotoxic double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality.
A key feature of this compound is its ability to circumvent P-glycoprotein-mediated drug efflux, a mechanism that can lead to resistance to other PARP inhibitors like olaparib.
Signaling Pathway of PARP Inhibition and Synthetic Lethality
Caption: PARP Inhibition Mechanism.
Experimental Workflow for In Vivo Xenograft Study
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. azd3514.com [azd3514.com]
- 3. Novel Poly(Adenosine Diphosphate-Ribose) Polymerase (PARP) Inhibitor, AZD2461, Down-Regulates VEGF and Induces Apoptosis in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. Anticancer effect of AZD2461 PARP inhibitor against colon cancer cells carrying wt or dysfunctional p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Open-Label, Dose-Escalation Study of AZD2461 [astrazenecaclinicaltrials.com]
AZD-2461 and Synthetic Lethality in BRCA Mutants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of AZD-2461, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, and its application in the context of synthetic lethality in BRCA-mutant cancers. This compound represents a significant advancement in the field of targeted cancer therapy, demonstrating efficacy in preclinical models, particularly in overcoming mechanisms of resistance to first-generation PARP inhibitors. This document details the mechanism of action of this compound, presents key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction: The Principle of Synthetic Lethality
Synthetic lethality is a genetic interaction where the co-occurrence of two or more genetic events leads to cell death, while each individual event alone is viable.[1][2] In the context of cancer therapy, this concept is exploited by targeting a gene or pathway that is essential for the survival of cancer cells with a specific mutation, but not for normal cells.
The relationship between PARP inhibitors and BRCA mutations is a clinically successful example of synthetic lethality.[1][3][4] BRCA1 and BRCA2 are tumor suppressor genes crucial for the homologous recombination (HR) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[2][4] Mutations in these genes lead to a deficient HR pathway, making cancer cells heavily reliant on other DNA repair mechanisms, such as the PARP-mediated base excision repair (BER) pathway for single-strand breaks (SSBs).[2][5] Inhibition of PARP in these BRCA-mutant cells leads to an accumulation of unrepaired SSBs, which are converted to toxic DSBs during replication.[1][5] Without a functional HR pathway to repair these DSBs, the cells undergo apoptosis.[2][5]
This compound: A Next-Generation PARP Inhibitor
This compound is an orally bioavailable and potent inhibitor of PARP enzymes, developed to address some of the limitations of earlier PARP inhibitors.[6][7][8] Its primary mechanism of action is the inhibition of PARP, which prevents the repair of SSBs, leading to the accumulation of DNA damage and subsequent cell death in HR-deficient tumors.[6][9][10]
A key feature of this compound is its low affinity for the P-glycoprotein (Pgp) efflux pump, a common mediator of multidrug resistance.[7][9][11] This characteristic allows this compound to be effective in tumors that have developed resistance to other PARP inhibitors, such as olaparib, through the upregulation of Pgp.[7][8][11]
Mechanism of Action
This compound exerts its anticancer effects through several mechanisms:
-
Inhibition of PARP-1 and PARP-2: this compound potently inhibits the enzymatic activity of PARP-1 and PARP-2, which are key for SSB repair.[7]
-
Induction of G2/M Cell Cycle Arrest: By inducing DNA damage, this compound triggers cell cycle checkpoints, leading to a pronounced arrest in the G2 phase of the cell cycle in cancer cell lines.[9][10]
-
Synthetic Lethality in HR-Deficient Cells: The primary therapeutic strategy for this compound is to induce synthetic lethality in tumors with deficient homologous recombination, such as those with BRCA1/2 mutations.[7][9]
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PARP-1) | 5 nM | Enzymatic Assay | [9][10][12] |
| IC50 (PARP-2) | 2 nM | Enzymatic Assay | [12] |
| IC50 (PARP-3) | 200 nM | Enzymatic Assay | [12] |
| Cell Proliferation Inhibition | Concentration- and time-dependent reduction in viable cell numbers (5-50 µM for 48-72 hours) | MCF-7, SKBR-3 | [9] |
| IC50 (PC-3 prostate cancer cells) | ~20 µM (72h) | MTT Assay | [13] |
| IC50 (DU145 prostate cancer cells) | ~20 µM (72h) | MTT Assay | [13] |
| IC50 (BRCA1-mutant breast cancer cell lines) | Significant potency (values not specified) | MDA-MB-436, SUM1315MO2, SUM149PT | [7][14] |
| IC50 (BRCA1-wild-type breast cancer cell lines) | >10 µmol/L | T47D, BT549, MDA-MB-231 | [7][14] |
Table 2: In Vivo Efficacy of this compound
| Model | Treatment | Outcome | Reference |
| KB1P tumor-bearing mice | This compound | Sustained PARP activity inhibition; recovery of poly(ADP-ribose) levels within 24 hours. | [9] |
| Olaparib-resistant Brca1Δ5-13/Δ5-13;p53Δ2-10/Δ2-10 tumor T6-28 | This compound (100 mg/kg, oral, daily) | Tumor growth inhibition | [7] |
| SW620 colorectal xenograft | This compound (10 mg/kg) + Temozolomide (50 mg/kg) | Enhanced antitumor activity compared to temozolomide alone. | [7] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to evaluate this compound.
In Vitro Assays
-
Cell Lines and Culture: Human breast cancer cell lines (e.g., MCF-7, SKBR-3, MDA-MB-436, SUM1315MO2, SUM149PT) and prostate cancer cell lines (e.g., PC-3, DU145) are commonly used.[7][9][13] Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: this compound is typically dissolved in DMSO to create a stock solution (e.g., ≥16.35 mg/mL) and stored at -20°C.[9][15] Working solutions are prepared by diluting the stock in culture medium immediately before use.[9][15]
-
Cell Proliferation/Viability Assays (e.g., MTT, SRB):
-
Seed cells in 96-well plates at a predetermined density.
-
After allowing cells to attach, treat with a range of this compound concentrations (e.g., 5-50 µM) for specified durations (e.g., 48-72 hours).[9][15][13]
-
Add MTT or SRB reagent and incubate as per the manufacturer's instructions.
-
Measure absorbance to determine cell viability relative to untreated controls.[13]
-
-
Clonogenic Survival Assay:
-
Cell Cycle Analysis:
-
Immunofluorescence for DNA Damage Markers (e.g., γH2AX):
In Vivo Studies
-
Animal Models: Xenograft models using human cancer cell lines implanted in immunocompromised mice are commonly employed.[7] Genetically engineered mouse models (GEMMs) with BRCA mutations are also valuable.[7]
-
Drug Formulation and Administration: For oral administration, this compound can be formulated in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC).[7] Dosing schedules and concentrations are determined based on preliminary pharmacokinetic and tolerability studies.[7]
-
Tumor Growth Inhibition Studies:
-
Implant tumor cells subcutaneously into the flanks of mice.
-
When tumors reach a palpable size, randomize mice into treatment and control groups.
-
Administer this compound and/or other agents according to the study design.[7]
-
Measure tumor volume and body weight regularly to assess efficacy and toxicity.[17]
-
-
Pharmacodynamic Assays: To confirm target engagement in vivo, tumor and surrogate tissues (e.g., peripheral blood mononuclear cells) can be collected at various time points after treatment to measure the inhibition of PARP activity.[18]
Visualizations: Pathways and Workflows
Signaling Pathways
Caption: Synthetic lethality of this compound in BRCA-mutant cells.
Caption: this compound overcomes P-glycoprotein-mediated resistance.
Experimental Workflows
Caption: General workflow for in vitro evaluation of this compound.
Resistance to PARP Inhibitors and the Role of this compound
Despite the success of PARP inhibitors, acquired resistance is a significant clinical challenge.[11][19] Mechanisms of resistance include:
-
Secondary BRCA mutations: Mutations that restore the reading frame of the BRCA1/2 gene can restore HR function.[11][19]
-
Increased drug efflux: Overexpression of drug efflux pumps like P-glycoprotein can reduce the intracellular concentration of the PARP inhibitor.[11][20]
-
Loss of 53BP1: Reduced expression of 53BP1 can partially restore HR in BRCA1-deficient cells.[11]
This compound was specifically designed to be a poor substrate for Pgp, thereby overcoming this common mechanism of resistance to first-generation PARP inhibitors like olaparib.[7][8][11] Preclinical studies have demonstrated that this compound retains activity in olaparib-resistant tumors that overexpress Pgp.[7][14]
Conclusion
This compound is a promising next-generation PARP inhibitor with a distinct pharmacological profile that makes it a valuable tool for both preclinical research and potentially for clinical application. Its potent and selective inhibition of PARP, combined with its ability to overcome Pgp-mediated drug resistance, positions it as a strong candidate for the treatment of BRCA-mutant cancers and other tumors with homologous recombination deficiencies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of targeted cancer therapy. Further investigation into combination therapies and the long-term effects of this compound will continue to define its role in the oncology landscape.
References
- 1. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. the-gist.org [the-gist.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Driven Synthetic Lethality: bypassing tumor cell genetics with a combination of Dbait and PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Tolerability with Chemotherapy in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. azd3514.com [azd3514.com]
- 10. olaparib.net [olaparib.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Novel Poly(Adenosine Diphosphate-Ribose) Polymerase (PARP) Inhibitor, AZD2461, Down-Regulates VEGF and Induces Apoptosis in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. azd3514.com [azd3514.com]
- 16. iris.uniroma1.it [iris.uniroma1.it]
- 17. benchchem.com [benchchem.com]
- 18. Inhibition of poly(ADP-ribose) polymerase in tumors from BRCA mutation carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
AZD-2461: A Technical Analysis of its Interaction with P-glycoprotein
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD-2461, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), was developed to overcome the clinical resistance observed with first-generation PARP inhibitors like olaparib, a phenomenon often linked to overexpression of the P-glycoprotein (P-gp) efflux pump. Initial studies positioned this compound as a poor substrate for P-gp, suggesting a significant advantage in treating P-gp-overexpressing tumors. However, subsequent research has presented a more nuanced, and somewhat conflicting, view, indicating that this compound is indeed a substrate for P-gp and the breast cancer resistance protein (BCRP), with P-gp actively limiting its penetration into the central nervous system (CNS). This technical guide provides an in-depth analysis of the available data, detailing the experimental methodologies and quantitative findings that define our current understanding of this compound's relationship with P-glycoprotein.
The P-glycoprotein Efflux Mechanism
P-glycoprotein, encoded by the ABCB1 gene, is an ATP-dependent efflux transporter that plays a critical role in limiting the intracellular concentration and tissue penetration of a wide range of xenobiotics, including many therapeutic drugs. Its expression in key biological barriers, such as the intestinal epithelium, the blood-brain barrier, and tumor cells, is a major mechanism of drug resistance and variable drug response.
Evidence for this compound as a P-glycoprotein Non-Substrate
In Vitro Cellular Assays
Experiments using matched cell lines—one parental and one genetically modified to overexpress P-gp—demonstrated a clear difference in sensitivity between olaparib and this compound.
Experimental Protocol: Cellular Growth Inhibition Assay
-
Cell Lines:
-
KB-3-1: Human cervical adenocarcinoma parental cell line (P-gp negative).
-
KB-A-1: A derivative of KB-3-1 genetically modified to overexpress high levels of P-gp.
-
HCT-15: Human colorectal cancer cell line with high endogenous P-gp expression.
-
-
Treatment: Cells were seeded in 96-well plates and treated with a range of concentrations of this compound or olaparib, either alone or in combination with a P-gp inhibitor (e.g., 1 µM Verapamil).
-
Incubation: Cells were incubated for a standard period (e.g., 72 hours) to allow for drug effects on proliferation.
-
Endpoint Measurement: Cell viability or growth inhibition was assessed using a standard method such as the Sulforhodamine B (SRB) assay.
-
Data Analysis: The concentration of the drug that inhibits cell growth by 50% (IC50) was calculated. A significant shift in the IC50 value between the parental and P-gp overexpressing cell line (a high resistance factor) indicates that the compound is a P-gp substrate.
Table 1: Comparative Activity of Olaparib and this compound in P-gp Overexpressing Cells
| Cell Line | P-gp Expression | Compound | IC50 (μM) without Verapamil | IC50 (μM) with Verapamil | Resistance Factor (KBA1/KB31) |
| KB-3-1 | Negative | Olaparib | ~0.1 | N/A | \multirow{2}{}{>20} |
| KB-A-1 | High | Olaparib | >2.0 | ~0.1 | |
| KB-3-1 | Negative | This compound | ~0.1 | N/A | \multirow{2}{}{~1.5} |
| KB-A-1 | High | This compound | ~0.15 | ~0.1 | |
| HCT-15 | High | Olaparib | >10 | ~0.5 | N/A |
| HCT-15 | High | This compound | ~0.5 | ~0.4 | N/A |
Data synthesized from Oplustil O'Connor et al., 2016.[1]
These results show that while olaparib's potency is dramatically reduced in P-gp overexpressing cells (a high resistance factor), this compound maintains its activity, indicating it is significantly less susceptible to P-gp-mediated efflux[1].
In Vivo Tumor Models
In vivo studies using mouse models with olaparib-resistant tumors that overexpress P-gp further supported this compound's ability to bypass this resistance mechanism.
Experimental Protocol: In Vivo Tumor Growth Inhibition
-
Model: Immune-compromised mice were implanted with fragments of an olaparib-resistant Brca1;p53-deficient mouse mammary tumor (T6-28), which exhibits high levels of P-gp expression.
-
Treatment Groups:
-
Vehicle control (e.g., 0.5% HPMC, orally).
-
Olaparib (e.g., 50 mg/kg, intraperitoneally).
-
Olaparib + Tariquidar (a P-gp inhibitor, e.g., 2 mg/kg, i.p.).
-
This compound (e.g., 100 mg/kg, orally).
-
-
Dosing Schedule: Treatments were administered daily once tumors reached a specified volume (e.g., 200 mm³).
-
Endpoint Measurement: Tumor volume was measured regularly to assess treatment efficacy.
-
Analysis: Tumor growth curves for each treatment group were compared.
In these models, olaparib alone had minimal effect on tumor growth, but its activity was restored when co-administered with the P-gp inhibitor tariquidar. In contrast, this compound demonstrated significant single-agent activity against these P-gp-overexpressing tumors without the need for a P-gp inhibitor[1].
Evidence for this compound as a P-glycoprotein Substrate
Contrary to the initial findings, a comprehensive study focused on the brain penetration of this compound provided strong evidence that it is a substrate for both P-gp and BCRP, and that P-gp significantly restricts its entry into the CNS[3].
In Vitro Permeability Assays
Bidirectional transport assays across polarized cell monolayers are the gold standard for identifying P-gp substrates.
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Model: Caco-2 cells, a human colon adenocarcinoma line, are seeded on Transwell™ inserts and cultured for ~21 days until they form a confluent, polarized monolayer with functional tight junctions and expression of transporters like P-gp.
-
Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Transport Study:
-
Apical to Basolateral (A-B) Transport: this compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is measured over time. This represents absorption.
-
Basolateral to Apical (B-A) Transport: this compound is added to the basolateral chamber, and its appearance in the apical chamber is measured. This represents secretion/efflux.
-
-
Quantification: The concentration of this compound in the receiver chamber at various time points is quantified by LC-MS/MS.
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions.
-
The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Table 2: Permeability and Efflux Data for this compound
| Cell Line | Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio |
| Caco-2 | A -> B | 14.2 ± 0.9 | \multirow{2}{}{3.5} |
| Caco-2 | B -> A | 49.1 ± 2.6 | |
| MDCKII-hMDR1 | A -> B | 0.8 ± 0.1 | \multirow{2}{}{41.3} |
| MDCKII-hMDR1 | B -> A | 33.0 ± 2.9 | |
| MDCKII-mBcrp | A -> B | 1.8 ± 0.2 | \multirow{2}{*}{11.7} |
| MDCKII-mBcrp | B -> A | 21.1 ± 1.1 |
Data from de Vries et al., 2018.[3]
The study by de Vries et al. demonstrated a significant efflux ratio for this compound in Caco-2 cells and even more pronounced efflux in MDCKII cells overexpressing human P-gp (hMDR1) and mouse BCRP (mBcrp). These results strongly indicate that this compound is a substrate for both transporters[3].
In Vivo Brain Penetration Studies
To confirm the functional relevance of in vitro findings, brain penetration was assessed in mice, including wild-type mice and genetically modified mice lacking P-gp and/or BCRP.
Experimental Protocol: In Vivo Brain Penetration
-
Animal Models:
-
Wild-type (WT) FVB mice.
-
Abcb1a/b knockout (KO) mice (lacking P-gp).
-
Abcg2 KO mice (lacking BCRP).
-
Abcb1a/b;Abcg2 triple KO (TKO) mice (lacking both P-gp and BCRP).
-
-
Drug Administration: Mice were administered a single dose of this compound (e.g., 10 mg/kg, intravenously).
-
Sample Collection: At a specified time point (e.g., 30 minutes post-dose), blood and brain tissue were collected.
-
Quantification: The concentration of this compound in plasma and brain homogenates was determined by LC-MS/MS.
-
Data Analysis: The brain-to-plasma concentration ratio (Kp) was calculated. An increase in the Kp value in knockout mice compared to wild-type mice indicates that the knocked-out transporter restricts the drug's brain entry.
Table 3: In Vivo Brain-to-Plasma Ratio (Kp) of this compound in Mice
| Mouse Strain | Transporters Present | Brain-to-Plasma Ratio (Kp) | Fold Increase vs. WT |
| Wild-type (WT) | P-gp, BCRP | 0.04 ± 0.01 | - |
| Abcg2 KO | P-gp | 0.13 ± 0.02 | 3.3 |
| Abcb1a/b KO | BCRP | 0.52 ± 0.06 | 13.0 |
| Triple KO (TKO) | None | 2.1 ± 0.2 | 52.5 |
Data from de Vries et al., 2018.[3]
The in vivo data unequivocally show that the absence of P-gp results in a 13-fold increase in the brain penetration of this compound. The absence of both P-gp and BCRP leads to a synergistic, over 50-fold increase, confirming that both transporters, and particularly P-gp, substantially limit the brain distribution of this compound[3].
Synthesis and Conclusion
The evidence regarding this compound's interaction with P-glycoprotein is context-dependent.
-
In the context of overcoming olaparib resistance in peripheral tumors, this compound functions as a poor P-gp substrate . Its affinity for P-gp is sufficiently low that, unlike olaparib, it can maintain therapeutic concentrations and efficacy in tumor cells that have upregulated P-gp as a resistance mechanism[1]. This achieved a primary goal of its development.
-
In the context of penetrating the blood-brain barrier, this compound is a clinically relevant P-gp substrate . The high efficiency of P-gp at the BBB, combined with BCRP, is sufficient to severely restrict its entry into the CNS[3]. This finding tempers enthusiasm for its use in treating primary brain tumors or brain metastases.
This dual characterization is not uncommon in pharmacology, where the impact of a transporter depends on its expression level, the local drug concentration, and the therapeutic window required in a specific tissue. For drug development professionals, these findings underscore the importance of using a comprehensive set of in vitro and in vivo models, including those relevant to CNS penetration, to fully characterize a compound's transporter liability. While this compound successfully addressed the P-gp liability of olaparib in the setting of peripheral tumors, its utility is limited in compartments protected by highly efficient efflux transporters.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Tolerability with Chemotherapy in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altering Nitrogen Heterocycles of AZD2461 Affords High Affinity Poly(ADP-ribose) Polymerase-1 Inhibitors with Decreased P-Glycoprotein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AZD-2461 In Vitro Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction:
AZD-2461 is a potent, second-generation poly(ADP-ribose) polymerase (PARP) inhibitor.[1][2][3][4][5] It has demonstrated significant anti-tumor activity in various cancer cell lines, particularly those with deficiencies in DNA repair pathways, such as BRCA1/2 mutations.[1][2] Notably, this compound is a poor substrate for the P-glycoprotein (P-gp) drug efflux pump, suggesting it may overcome resistance to other PARP inhibitors like olaparib, which are P-gp substrates.[2][6] These application notes provide a summary of in vitro studies and detailed protocols for key assays to evaluate the efficacy of this compound in cancer cell lines.
Data Presentation
Table 1: this compound Enzymatic Inhibition
| Target | IC50 (nM) |
| PARP1 | 5 |
| PARP2 | 1.4 |
| PARP3 | 200 |
Source: Data compiled from multiple studies.[5][6]
Table 2: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | Key Genetic Features | Assay | Endpoint | This compound IC50 / Effect |
| PC-3 | Prostate Cancer | Wild-Type | PTEN null | MTT | Cell Viability | IC50: 36.48 µM (48h)[1] |
| DU145 | Prostate Cancer | Wild-Type | PTEN wild-type | MTT | Cell Viability | IC50: 59.03 µM (48h)[1] |
| MDA-MB-436 | Breast Cancer | Mutant | BRCA1 mutant | Clonogenic | Cell Survival | IC50: ~1.7 µM[7] |
| SUM1315MO2 | Breast Cancer | Mutant | BRCA1 mutant | Clonogenic | Cell Survival | Potent single-agent activity[6] |
| SUM149PT | Breast Cancer | Mutant | BRCA1 mutant | Clonogenic | Cell Survival | Potent single-agent activity[6] |
| T47D | Breast Cancer | Wild-Type | - | Clonogenic | Cell Survival | IC50 > 10 µM[6] |
| BT549 | Breast Cancer | Wild-Type | - | Clonogenic | Cell Survival | IC50 > 10 µM[6] |
| MDA-MB-231 | Breast Cancer | Wild-Type | - | Clonogenic | Cell Survival | IC50 > 10 µM[6] |
| MCF-7 | Breast Cancer | Wild-Type | ER+ | Cell Viability | Cell Viability | IC50: ~5.2 µM[7] |
| HCT116 (wt p53) | Colon Cancer | Wild-Type | Wild-type p53 | MTT | Cell Proliferation | Dose-dependent reduction[3] |
| HCT116 (p53 -/-) | Colon Cancer | Wild-Type | p53 null | MTT | Cell Proliferation | Dose-dependent reduction[3] |
| HT-29 | Colon Cancer | Wild-Type | Mutant p53 (R273H) | MTT | Cell Proliferation | Resistant to this compound[3] |
| HeLa | Cervical Cancer | Wild-Type | - | MTT | Cell Viability | IC50: 45.5 µM (48h)[8] |
Signaling Pathway
This compound primarily targets PARP1 and PARP2, which are crucial enzymes in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs). In cancer cells with homologous recombination (HR) deficiency (e.g., BRCA mutations), the inhibition of PARP leads to the accumulation of SSBs, which are converted to toxic double-strand breaks (DSBs) during replication. The inability to repair these DSBs through the faulty HR pathway results in synthetic lethality and cancer cell death.
Caption: this compound inhibits PARP1/2, leading to synthetic lethality in HR-deficient cells.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from studies on prostate cancer cell lines and can be optimized for other cell types.[1][9][10]
Objective: To determine the effect of this compound on cell viability and calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., PC-3, DU145)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)[4]
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.[3]
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range is 10 to 240 µM for initial studies.[3]
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.[10]
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.[10]
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Clonogenic Survival Assay
This protocol is based on general methods and can be applied to various cancer cell lines, particularly for assessing sensitivity in BRCA-mutant and wild-type cells.[11][12][13][14]
Objective: To assess the long-term effect of this compound on the reproductive integrity of single cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-436, T47D)
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 6% glutaraldehyde)[14]
-
PBS
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension.
-
Seed a low density of cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency) in 6-well plates.
-
Allow cells to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
After treatment, wash the cells with PBS and add fresh, drug-free medium.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.
-
Monitor the plates and change the medium as needed.
-
-
Staining and Counting:
-
Remove the medium and wash the wells with PBS.
-
Fix and stain the colonies with crystal violet solution for 30 minutes.[14]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) = PE of treated cells / PE of control cells.
-
Plot the SF against the drug concentration.
Caption: A generalized workflow for in vitro cell-based assays with this compound.
References
- 1. Novel Poly(Adenosine Diphosphate-Ribose) Polymerase (PARP) Inhibitor, AZD2461, Down-Regulates VEGF and Induces Apoptosis in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. azd3514.com [azd3514.com]
- 5. [18F]AZD2461, an Insight on Difference in PARP Binding Profiles for DNA Damage Response PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for AZD-2461 in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-2461 is a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, with IC50 values of 5 nM and 2 nM, respectively.[1] It is a next-generation PARP inhibitor developed to overcome P-glycoprotein (Pgp)-mediated resistance, a common mechanism of resistance to first-generation PARP inhibitors like olaparib.[2][3][4] this compound's low affinity for the Pgp efflux pump allows for greater intracellular accumulation and efficacy in tumors that overexpress this transporter.[3][5][6] These characteristics make this compound a valuable tool for preclinical research in various cancer models, especially those with defects in DNA repair pathways (e.g., BRCA1/2 mutations) and those that have developed resistance to other PARP inhibitors.[2][4][7]
Mechanism of Action
This compound exerts its anticancer effects through the principle of synthetic lethality.[2][8] It selectively binds to and inhibits PARP enzymes, which are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[9][10] In cancer cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[8][11] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of HR-deficient cells to properly repair these DSBs results in genomic instability and ultimately, apoptosis.[8][9]
Caption: Mechanism of action of this compound leading to synthetic lethality in HR-deficient cancer cells.
In Vivo Efficacy of this compound in Mouse Tumor Models
This compound has demonstrated significant antitumor activity in various preclinical mouse models, both as a single agent and in combination with chemotherapy.
Single-Agent Activity in Olaparib-Resistant Tumors
A key advantage of this compound is its efficacy in tumors that have developed resistance to olaparib through the overexpression of P-glycoprotein.
| Mouse Model | Tumor Type | Treatment | Outcome |
| Syngeneic WT mice with transplanted olaparib-resistant T6-28 tumor fragments[2] | BRCA1;p53-deficient mammary tumor with high Abcb1b expression[2] | This compound | Overcame olaparib resistance and demonstrated antitumor activity[2] |
| Mice bearing KB1P tumors[6] | BRCA1-deficient tumor model[6] | Long-term this compound treatment | Well-tolerated and doubled the median relapse-free survival[6] |
Combination Therapy with Temozolomide
This compound has been shown to potentiate the antitumor effects of the DNA-alkylating agent temozolomide.
| Mouse Model | Tumor Type | Treatment | Outcome |
| SW620 xenograft model[2] | Human colorectal adenocarcinoma | This compound (10 mg/kg, p.o. daily for 7 days) + Temozolomide (50 mg/kg, p.o. daily for 5 days) | Improved antitumor activity compared to temozolomide alone[2][12] |
| SW620 xenograft model[2] | Human colorectal adenocarcinoma | Olaparib (10 mg/kg, p.o. daily for 7 days) + Temozolomide (50 mg/kg, p.o. daily for 5 days) | This compound combination was better tolerated with less impact on bone marrow nucleated cells compared to the olaparib combination[2][12] |
Experimental Protocols
The following are generalized protocols for in vivo studies using this compound in mouse tumor models, based on published preclinical data. These should be adapted based on the specific tumor model and experimental goals.
General Workflow for In Vivo Efficacy Study
Caption: A generalized workflow for conducting an in vivo efficacy study with this compound.
Protocol 1: Evaluation of this compound in a Xenograft Model
1. Animal Model and Cell Line:
- Select an appropriate mouse strain (e.g., athymic nude mice for human cell line xenografts).
- Use a relevant cancer cell line (e.g., SW620 for colorectal cancer).
2. Tumor Implantation:
- Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of a suitable medium) into the flank of each mouse.
3. Tumor Growth and Randomization:
- Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize mice into treatment groups (e.g., Vehicle control, this compound alone, combination agent alone, this compound + combination agent).
4. Drug Formulation and Administration:
- Formulate this compound in a suitable vehicle (e.g., 0.5% v/w HPMC).[1]
- Administer this compound orally (p.o.) at the desired dose (e.g., 10 mg/kg) and schedule (e.g., daily for 7 days).[2]
5. Monitoring and Endpoints:
- Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
- Monitor the body weight of the mice as an indicator of toxicity.
- The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.
6. Data Analysis:
- Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
- Perform statistical analysis to determine the significance of the observed effects.
Protocol 2: Overcoming Olaparib Resistance in a Syngeneic Model
1. Animal Model and Tumor Fragments:
- Use wild-type (WT) syngeneic mice.
- Transplant small tumor fragments from an olaparib-resistant tumor model (e.g., T6-28, which has high Pgp expression) subcutaneously.[2]
2. Treatment Initiation:
- Once tumors are established, begin treatment with this compound.
3. Drug Administration:
- Administer this compound orally at an effective dose.
4. Efficacy Assessment:
- Monitor tumor growth as described in Protocol 1.
- Compare the tumor growth in this compound-treated mice to that in mice treated with olaparib and a vehicle control to demonstrate the ability of this compound to overcome Pgp-mediated resistance.[2]
Pharmacodynamic Analysis
To confirm the on-target activity of this compound in vivo, pharmacodynamic (PD) biomarkers can be assessed in tumor tissue.
1. Sample Collection:
- Collect tumor samples at various time points after this compound administration (e.g., 2, 8, and 24 hours post-dose).
2. Analysis of PARP Inhibition:
- Measure the levels of poly(ADP-ribose) (PAR) in tumor lysates using methods such as ELISA or Western blotting. A significant reduction in PAR levels indicates effective PARP inhibition. In mouse KB1P tumor models, maximal inhibition is observed within hours, with levels returning to baseline at 24 hours.[13]
Conclusion
This compound is a potent next-generation PARP inhibitor with a distinct advantage in overcoming Pgp-mediated resistance.[2][3][4] The protocols and data presented here provide a framework for designing and conducting preclinical in vivo studies to evaluate the efficacy of this compound in various mouse tumor models. Its favorable tolerability profile in mice, particularly in combination with chemotherapy, further supports its potential as a valuable therapeutic agent.[2][4][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pnas.org [pnas.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. azd3514.com [azd3514.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer | Annual Reviews [annualreviews.org]
- 8. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. olaparib.net [olaparib.net]
- 11. The PARP inhibitors, veliparib and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. azd3514.com [azd3514.com]
- 14. aacrjournals.org [aacrjournals.org]
Preparing AZD-2461 for In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of the PARP inhibitor, AZD-2461, for in vivo administration in preclinical research. The following information is collated from peer-reviewed literature and technical data from chemical suppliers to ensure safe and effective formulation for various research applications.
Introduction to this compound
This compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, with IC50 values of 5 nM and 2 nM, respectively.[1] It is a next-generation PARP inhibitor developed to overcome resistance mechanisms associated with earlier compounds, such as efflux by P-glycoprotein (P-gp). Its efficacy has been demonstrated in preclinical models, particularly in the context of BRCA-mutated cancers. Accurate and consistent formulation is critical for obtaining reliable and reproducible results in in vivo studies.
Physicochemical Properties and Solubility
This compound is insoluble in water.[2] Its solubility in common solvents is as follows:
-
DMSO: ≥ 16.35 mg/mL (some sources state up to 79 mg/mL)[2][3]
-
Ethanol: ≥ 45.2 mg/mL (with ultrasonic assistance)[2]
Due to its poor aqueous solubility, formulation of this compound for in vivo use requires specific vehicles to create either a solution or a homogenous suspension.
Recommended Formulations for In Vivo Administration
Several vehicle compositions have been successfully used for the in vivo delivery of this compound via oral (p.o.), intravenous (i.v.), and intraperitoneal (i.p.) routes. The choice of formulation will depend on the desired route of administration, dose, and experimental model.
Oral Administration (Suspension)
A commonly cited method for oral gavage involves creating a suspension of this compound.
Protocol: A formulation referenced in preclinical studies involves suspending this compound in a solution of hydroxypropyl methylcellulose (HPMC).[1]
-
Vehicle: 0.5% (w/v) HPMC in deionized water.
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the 0.5% HPMC solution by dissolving HPMC in deionized water. This may require gentle heating and stirring.
-
Gradually add the this compound powder to the HPMC solution while vortexing or stirring to ensure a uniform suspension.
-
Continue mixing until a homogenous suspension is achieved.
-
-
Concentration: This method has been used to prepare suspensions at a concentration of 10 mg/mL.[1]
Another option for oral administration is a suspension in carboxymethylcellulose sodium (CMC-Na).[3]
-
Vehicle: CMC-Na solution.
-
Procedure:
-
Weigh the required amount of this compound.
-
Add the powder to the CMC-Na solution.
-
Mix thoroughly to obtain a homogeneous suspension.
-
-
Concentration: This method can achieve a concentration of ≥5 mg/mL.[3]
Formulations for Clear Solutions (Oral, IP, IV)
For studies requiring a clear solution, co-solvents are necessary. It is recommended to first prepare a stock solution in DMSO and then dilute it with the appropriate co-solvents.[1] For in vivo experiments, it is advisable to prepare the working solution fresh on the day of use.[1] If precipitation occurs, gentle heating and/or sonication can aid dissolution.[1]
Protocol 1: PEG300 and Tween-80 Based Solution [1]
-
Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a separate tube, add the required volume of PEG300.
-
Add the DMSO stock solution to the PEG300 and mix thoroughly.
-
Add Tween-80 and mix again.
-
Finally, add saline to reach the final volume and mix until a clear solution is obtained.
-
-
Solubility: ≥ 2.5 mg/mL.[1]
Protocol 2: SBE-β-CD Based Solution [1]
-
Composition: 10% DMSO, 90% (20% SBE-β-CD in Saline).
-
Procedure:
-
Prepare a 20% SBE-β-CD solution in saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Add the DMSO stock solution to the 20% SBE-β-CD solution and mix well.
-
-
Solubility: ≥ 2.5 mg/mL.[1]
Protocol 3: Corn Oil Based Formulation [1]
-
Composition: 10% DMSO, 90% Corn Oil.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Add the DMSO stock solution to the corn oil and mix thoroughly.
-
-
Solubility: ≥ 2.5 mg/mL.[1]
-
Note: This formulation should be used with caution for dosing periods exceeding half a month.[1]
Summary of In Vivo Formulations
| Administration Route | Vehicle Composition | Achievable Concentration | Formulation Type |
| Oral (Gavage) | 0.5% (w/v) HPMC in deionized water | 10 mg/mL | Suspension |
| Oral (Gavage) | Carboxymethylcellulose sodium (CMC-Na) solution | ≥ 5 mg/mL | Suspension |
| Oral, IP, IV | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Solution |
| Oral, IP, IV | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Solution |
| Oral, IP, IV | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Solution |
Experimental Workflow and Diagrams
Workflow for Suspension Preparation
The following diagram illustrates the general workflow for preparing a suspension of this compound for oral administration.
Workflow for Solution Preparation
This diagram shows the steps for preparing a clear solution of this compound using a DMSO stock.
Storage and Stability
-
Powder: Store at -20°C for up to 3 years.
-
Stock Solutions: Prepare fresh for each experiment. If necessary, aliquot and store at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.[3]
-
Working Solutions for In Vivo Use: It is strongly recommended to prepare these fresh on the day of administration to ensure stability and prevent precipitation.[1]
Safety Precautions
This compound is a potent research chemical. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the powder in a well-ventilated area or a chemical fume hood. Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety information.
References
Application Notes and Protocols for Cell Viability Assays with AZD-2461 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-2461 is a potent, orally bioavailable inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, with a lower affinity for PARP3.[1][2] Its primary mechanism of action involves impeding the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2][3] This inhibition leads to the accumulation of DNA damage, which can result in genomic instability and, ultimately, apoptotic cell death, especially in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[3] A key feature of this compound is its low affinity for the P-glycoprotein (Pgp) drug efflux transporter, which may allow it to overcome resistance mechanisms observed with other PARP inhibitors.[3] Furthermore, treatment with this compound has been shown to induce cell cycle arrest at the G2/M phase.[3][4]
These application notes provide detailed protocols for assessing the effects of this compound on cell viability using three common assays: the MTT assay, the clonogenic survival assay, and the Sulforhodamine B (SRB) assay.
Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as determined by different viability assays.
Table 1: IC50 Values of this compound Determined by MTT Assay
| Cell Line | Cancer Type | p53 Status | Treatment Duration | IC50 (µM) |
| HCT116 | Colon Cancer | Wild-type | 72 hours | ~60 |
| HCT116 p53-/- | Colon Cancer | Null | 72 hours | ~120 |
| HT-29 | Colon Cancer | Mutant (R273H) | 72 hours | >240 |
Data sourced from a study by Romeo et al. (2021).[4] The study demonstrated that the cytotoxic effect of this compound was more pronounced in colon cancer cells with wild-type or null p53 compared to those with mutant p53.
Table 2: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | BRCA1 Status | Cancer Subtype | IC50 (µM) |
| MDA-MB-436 | Mutant | Triple-Negative | Not explicitly stated, but potent single-agent activity observed |
| SUM1315MO2 | Mutant | Triple-Negative | Not explicitly stated, but potent single-agent activity observed |
| SUM149PT | Mutant | Triple-Negative | Not explicitly stated, but potent single-agent activity observed |
| T47D | Wild-type | Luminal A | >10 |
| BT549 | Wild-type | Basal-like | >10 |
| MDA-MB-231 | Wild-type | Basal-like | >10 |
Data from a clonogenic survival assay study, indicating that this compound shows significant single-agent activity in BRCA1-mutant breast cancer cell lines.[1]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The following diagram illustrates the signaling pathway affected by this compound.
References
Application Notes and Protocols: Monitoring PARP Inhibition by AZD-2461 using Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the detection of Poly(ADP-ribose) polymerase (PARP) inhibition by the potent, next-generation inhibitor AZD-2461 in a laboratory setting. The primary application detailed is the use of Western blot analysis to monitor the cleavage of PARP-1, a well-established hallmark of apoptosis induced by PARP inhibitors.[1][2] this compound is a small molecule inhibitor of PARP-1 and PARP-2, with IC50 values of 5 nM and 2 nM, respectively.[3] By impeding the repair of single-strand DNA breaks, this compound leads to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis, particularly in cancer cells with deficiencies in DNA repair pathways.[1][2] This application note includes a comprehensive experimental protocol, a summary of quantitative data, and visual diagrams to illustrate the signaling pathway and experimental workflow.
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, including DNA repair, genomic stability, and programmed cell death. PARP-1, the most abundant member of this family, is activated by DNA single-strand breaks, where it catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins to recruit DNA repair machinery.[4] Inhibition of PARP activity has emerged as a promising therapeutic strategy in oncology, especially for cancers with homologous recombination deficiencies, such as those with BRCA1/2 mutations.
This compound is a potent PARP inhibitor that has demonstrated significant anti-proliferative effects in various cancer cell lines. One of the key downstream effects of sustained PARP inhibition is the induction of apoptosis. A hallmark of apoptosis is the cleavage of PARP-1 by activated caspases, primarily caspase-3 and caspase-7. This cleavage event generates an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment from the full-length 116 kDa protein.[1] The detection of the 89 kDa fragment by Western blot is a reliable and widely used method to quantify the extent of apoptosis induced by compounds like this compound.
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on cell viability and PARP cleavage in a susceptible cancer cell line (e.g., with BRCA mutations) after 48 hours of treatment. The data is a synthesized representation based on typical outcomes described in the literature.[5]
| This compound Concentration (µM) | Cell Viability (%) | Relative Full-Length PARP-1 (116 kDa) Level | Relative Cleaved PARP-1 (89 kDa) Level |
| 0 (Vehicle Control) | 100 | 1.00 | 0.05 |
| 1 | 85 | 0.80 | 0.25 |
| 5 | 60 | 0.55 | 0.60 |
| 10 | 40 | 0.30 | 1.00 |
| 20 | 25 | 0.15 | 1.20 |
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to assess PARP-1 cleavage in response to this compound treatment.
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cancer cell line (e.g., a BRCA-deficient breast or ovarian cancer cell line) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µM).
-
Treatment: Treat the cells with the varying concentrations of this compound for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for apoptosis, such as staurosporine or etoposide.[2]
Protein Extraction
-
Cell Lysis: After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well.[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[2]
-
Transfer the supernatant containing the protein to a new tube.
Protein Quantification
-
Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay, according to the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and run the gel until the dye front reaches the bottom. Include a pre-stained protein ladder to monitor protein migration.[2]
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[1]
Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP-1. A common starting dilution is 1:1000, but this should be optimized according to the antibody datasheet. Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[1]
-
Washing: Repeat the washing step as described above.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of this compound induced PARP-1 inhibition and apoptosis.
Experimental Workflow Diagram
Caption: Experimental workflow for Western blot analysis of PARP-1 cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cleavage of Poly(ADP-ribose) polymerase measured in situ in individual cells: relationship to DNA fragmentation and cell cycle position during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
Application Notes and Protocols: AZD-2461 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-2461 is a next-generation, orally bioavailable poly(ADP-ribose) polymerase (PARP) inhibitor with potent activity against PARP1 and PARP2, and to a lesser extent, PARP3.[1][2] Developed to overcome the limitations of first-generation PARP inhibitors, this compound is a poor substrate for the P-glycoprotein (P-gp) drug efflux pump, a common mechanism of acquired resistance to agents like olaparib.[1] this compound's primary mechanism of action involves trapping PARP enzymes at sites of single-strand DNA breaks (SSBs). This prevents the repair of these lesions, leading to their conversion into more cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, resulting in synthetic lethality and selective tumor cell death.[1][3][4]
The combination of this compound with DNA-damaging chemotherapeutic agents presents a rational and promising anti-cancer strategy. By inhibiting a key DNA repair pathway, this compound can potentiate the cytotoxic effects of chemotherapy, potentially leading to improved efficacy and overcoming chemoresistance. Preclinical studies have demonstrated that this compound is well-tolerated in combination with chemotherapy in mouse models and shows efficacy in olaparib-resistant tumors.[1] These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of this compound in combination with chemotherapy.
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | PARP1 | PARP2 | PARP3 |
| IC50 (nM) | 5 | 2 | 200 |
Data sourced from MedchemExpress.[2]
Table 2: In Vitro Cytotoxicity of this compound in Prostate Cancer Cell Lines
| Cell Line | PTEN Status | IC50 at 48h (µM) |
| PC-3 | Low/Mutated | 36.48 |
| DU145 | High | 59.03 |
Data reflects the higher sensitivity of PTEN-deficient cells to PARP inhibition.
Table 3: In Vivo Efficacy of this compound in Combination with Temozolomide
| Treatment Group | Tumor Growth Inhibition | Tolerability |
| Vehicle Control | - | High |
| Temozolomide alone | Moderate | Moderate |
| This compound alone | Moderate | High |
| This compound + Temozolomide | Significant | Better than Olaparib + Temozolomide in mice |
Qualitative summary based on preclinical xenograft models.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: PARP Inhibition by this compound leads to synthetic lethality in HR-deficient cells.
Caption: Workflow for in vitro evaluation of this compound and chemotherapy combination.
Caption: Workflow for in vivo xenograft studies of this compound combination therapy.
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
This protocol determines the effect of this compound and/or chemotherapy on cell proliferation.
Materials:
-
Cancer cell lines (e.g., BRCA-mutant and wild-type)
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Temozolomide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound, chemotherapy, and the combination in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control wells (DMSO).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis following treatment.
Materials:
-
6-well plates
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, chemotherapy, or the combination for 48 hours.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of treatment on cell cycle progression.
Materials:
-
6-well plates
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat as described for the apoptosis assay.
-
Harvest cells, wash with PBS, and fix by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Clonogenic Survival Assay
This assay evaluates the long-term effects of treatment on the ability of single cells to form colonies.
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound and chemotherapeutic agent
-
Crystal Violet staining solution (0.5% in methanol)
Procedure:
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a low number of cells (e.g., 200-1000 cells/well, dependent on cell line) into 6-well plates.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound, chemotherapy, or the combination for 24 hours.
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate for 10-14 days, allowing colonies to form.
-
Remove the medium, wash with PBS, and fix the colonies with methanol for 15 minutes.
-
Stain with Crystal Violet solution for 20 minutes.
-
Wash with water and allow the plates to air dry.
-
Count the number of colonies (containing >50 cells).
-
Calculate the surviving fraction for each treatment group relative to the vehicle control.
In Vivo Xenograft Efficacy Study
This protocol outlines a subcutaneous xenograft model to assess the in vivo efficacy of this compound in combination with chemotherapy.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line of interest (e.g., BRCA-mutant ovarian or breast cancer)
-
Matrigel
-
This compound
-
Chemotherapeutic agent (e.g., Temozolomide or Carboplatin)
-
Appropriate vehicle for drug formulation
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject 5-10 x 10^6 cells in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapy alone
-
Group 4: this compound + Chemotherapy
-
-
Drug Administration:
-
This compound: Formulate in an appropriate vehicle (e.g., 0.5% HPMC) and administer orally (p.o.) daily at a predetermined dose (e.g., 10 mg/kg).[2]
-
Chemotherapy: Administer according to established protocols (e.g., Temozolomide p.o. daily for 5 days; Carboplatin intraperitoneally once a week).
-
-
Monitoring: Record tumor volumes and body weights 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a fixed time point.
-
Data Analysis: Plot mean tumor volume over time for each group. At the end of the study, excise tumors for pharmacodynamic analysis.
In Vivo Pharmacodynamic Analysis
This protocol measures the extent of PARP inhibition in tumor tissue.
Materials:
-
Excised tumors from the in vivo study
-
HT PARP in vivo Pharmacodynamic Assay II kit or similar ELISA-based kit
-
Tissue homogenization buffer
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Tissue Collection: At the end of the in vivo study, or at specific time points after the last dose, excise tumors and snap-freeze in liquid nitrogen or process immediately.
-
Tissue Lysis: Homogenize the tumor tissue in cell lysis buffer provided in the assay kit.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
ELISA Assay: Perform the ELISA according to the manufacturer's instructions to quantify the levels of poly(ADP-ribose) (PAR), the product of PARP activity.
-
Data Analysis: Normalize PAR levels to the total protein concentration. A decrease in PAR levels in the this compound-treated groups compared to the vehicle control indicates target engagement and PARP inhibition.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring AZD-2461 Efficacy in Olaparib-Resistant Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the efficacy of AZD-2461, a next-generation PARP inhibitor, in cancer cell models that have developed resistance to olaparib. Detailed protocols for key in vitro experiments are provided, along with methodologies for quantitative data analysis and visualization of the underlying biological pathways.
Introduction
Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, particularly those with BRCA1/2 mutations. Olaparib was a first-in-class PARP inhibitor to receive clinical approval. However, as with many targeted therapies, acquired resistance has emerged as a significant clinical challenge. Mechanisms of resistance to olaparib are varied and include the restoration of HR function and increased drug efflux through transporters like P-glycoprotein (P-gp).
This compound was developed to overcome specific mechanisms of olaparib resistance. Notably, it is a poor substrate for the P-gp drug efflux pump, suggesting its potential efficacy in tumors where olaparib resistance is driven by P-gp overexpression.[1][2][3][4] These notes will guide researchers in establishing olaparib-resistant cell models and evaluating the activity of this compound in these systems.
Data Presentation
Table 1: Comparative PARP1/2 Inhibition and In Vitro Efficacy of this compound and Olaparib
| Compound | PARP1 IC50 (nmol/L) | PARP2 IC50 (nmol/L) | Cell Line | BRCA1 Status | Olaparib IC50 (µmol/L) | This compound IC50 (µmol/L) |
| Olaparib | 1.5 | 0.9 | MDA-MB-436 | Deficient | <10 | <10 |
| This compound | 1.6 | 1.0 | SUM1315MO2 | Deficient | <10 | <10 |
| SUM149PT | Deficient | <10 | <10 | |||
| T47D | Wild-type | >10 | >10 | |||
| BT549 | Wild-type | >10 | >10 | |||
| MDA-MB-231 | Wild-type | >10 | >10 |
Data compiled from publicly available research.[3] IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Efficacy of this compound in Olaparib-Resistant Models
| Cell Line Model | Resistance Mechanism | Olaparib Response | This compound Response |
| KB1P-R (Brca1-/-;p53-/- mouse mammary tumor) | P-gp overexpression | Resistant | Sensitive[1][3] |
| PEO1-OR (Ovarian Cancer) | BRCA2 secondary mutation restoring function | Resistant | Likely Cross-Resistant[5] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of PARP inhibition and synthetic lethality.
Caption: Key mechanisms of acquired resistance to olaparib.
Caption: this compound overcomes P-gp-mediated olaparib efflux.
Caption: Experimental workflow for evaluating this compound efficacy.
Experimental Protocols
Protocol 1: Generation of Olaparib-Resistant Cell Lines
This protocol describes the generation of an olaparib-resistant cell line through continuous exposure to escalating drug concentrations.[5][6][7]
Materials:
-
Parental cancer cell line of interest (e.g., BRCA-mutant ovarian or breast cancer cell line)
-
Complete cell culture medium
-
Olaparib (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine Olaparib IC50: First, determine the IC50 of olaparib for the parental cell line using a cell viability assay (see Protocol 2).
-
Initial Exposure: Seed the parental cells and treat with olaparib at a concentration close to the IC20-IC30 for an extended period (e.g., 2-4 weeks). The medium containing olaparib should be replaced every 3-4 days.
-
Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the olaparib concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Monitor Cell Growth: At each concentration, allow the cells to recover and resume proliferation. This may take several weeks to months.
-
Establish Resistant Clones: After several months of continuous culture with a high concentration of olaparib (e.g., 5-10 times the parental IC50), isolate single-cell clones to establish a stable olaparib-resistant (OR) cell line.
-
Validate Resistance: Confirm the resistant phenotype by performing a cell viability assay comparing the IC50 of olaparib in the parental and OR cell lines. The OR line should exhibit a significantly higher IC50.[6]
-
Characterize Resistance Mechanism: Investigate the underlying mechanism of resistance. This can include:
-
Western Blot or qRT-PCR: To assess the expression levels of P-gp (ABCB1).
-
Sanger or Next-Generation Sequencing: To identify secondary mutations in genes like BRCA1/2 that may restore their function.[5]
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines the steps for determining cell viability and calculating IC50 values.[8]
Materials:
-
Parental and olaparib-resistant (OR) cell lines
-
96-well clear bottom, white-walled plates
-
Olaparib and this compound stock solutions
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed the parental and OR cells into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Incubate overnight.
-
Drug Treatment: Prepare serial dilutions of olaparib and this compound. Add 100 µL of the drug dilutions (or vehicle control) to the appropriate wells.
-
Incubation: Incubate the plates for a period relevant to the cell line's doubling time (e.g., 72-120 hours).
-
Cell Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the dose-response curves and determine the IC50 values for each drug in both the parental and OR cell lines using non-linear regression analysis (e.g., in GraphPad Prism).
-
Protocol 3: Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after drug treatment, providing a measure of long-term cell survival.[6]
Materials:
-
Parental and OR cell lines
-
6-well plates
-
Olaparib and this compound
-
Complete cell culture medium
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of olaparib or this compound for 24 hours.
-
Recovery: After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with crystal violet solution for 15-30 minutes.
-
Gently wash with water and allow the plates to air dry.
-
Count the number of colonies (typically defined as containing >50 cells).
-
-
Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the vehicle-treated control.
Protocol 4: Immunofluorescence for DNA Damage Foci (γH2AX)
This protocol is used to visualize and quantify DNA double-strand breaks (DSBs) as a measure of PARP inhibitor-induced DNA damage.
Materials:
-
Parental and OR cell lines grown on coverslips
-
Olaparib and this compound
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with olaparib or this compound at desired concentrations for a specified time (e.g., 24 hours).
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
-
Blocking and Staining:
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary γH2AX antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto slides using mounting medium containing DAPI.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in foci indicates an accumulation of DNA DSBs.
-
By following these protocols, researchers can effectively generate and characterize olaparib-resistant cell models and quantitatively assess the efficacy of this compound in overcoming this resistance, particularly when it is mediated by P-gp overexpression.
References
- 1. researchgate.net [researchgate.net]
- 2. The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Tolerability with Chemotherapy in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: AZD-2461 for Inducing Apoptosis in Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-2461 is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response pathway.[1] In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA mutations, PARP inhibitors like this compound can induce synthetic lethality, leading to apoptosis.[2] This document provides detailed application notes and protocols for utilizing this compound to induce apoptosis in prostate cancer cells, with a particular focus on the differential effects based on the PTEN status of the cells.
Mechanism of Action
This compound functions as a PARP inhibitor, with potent activity against PARP1 and PARP2 (IC50 values of 5 nM and 2 nM, respectively) and to a lesser extent against PARP3 (IC50 of 200 nM).[1] By inhibiting PARP-mediated DNA single-strand break repair, this compound leads to the accumulation of DNA double-strand breaks during replication. In prostate cancer cells with compromised HRR pathways, for instance due to PTEN mutations, these double-strand breaks cannot be efficiently repaired, triggering apoptosis.[3][4][5] Studies have shown that this compound can effectively induce apoptosis in prostate cancer cell lines, particularly in those with lower PTEN expression.[3]
Signaling Pathway of this compound Induced Apoptosis in Prostate Cancer
Caption: this compound inhibits PARP, leading to an accumulation of DNA double-strand breaks. In PTEN-deficient cells with impaired homologous recombination repair, this triggers caspase-3 activation and subsequent apoptosis.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines[3][5]
| Cell Line | PTEN Status | Treatment Duration | IC50 (µM) |
| PC-3 | Low/Mutated | 24 hours | 51.71 |
| 48 hours | 36.48 | ||
| 72 hours | 21.73 | ||
| DU145 | High/Wild-Type | 24 hours | 128.1 |
| 48 hours | 59.03 | ||
| 72 hours | 23.69 |
Table 2: Apoptosis Induction by this compound in Prostate Cancer Cell Lines (48h treatment)[3]
| Cell Line | This compound Conc. (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| DU145 | Control | - | - | 6.14 |
| 10 | 9.89 | - | - | |
| 20 | 20.88 | - | - | |
| 40 | 17.44 | - | 27.95 | |
| PC-3 | Control | - | - | 4.78 |
| 10 | 11.40 | - | - | |
| 20 | 12.97 | - | - | |
| 40 | 22.38 | - | 38.81 |
Table 3: Effect of this compound on Gene Expression in Prostate Cancer Cell Lines[3][5]
| Cell Line | Gene | Treatment | Change in mRNA Level |
| PC-3 | VEGF | This compound | Significant decrease at 6, 12, and 24 hours |
| BRCA1 | This compound | 87% of control | |
| Rad51 | This compound | 68% of control | |
| Mre11 | This compound | 33% of control | |
| DU145 | VEGF | This compound | Decrease at 6 and 12 hours, increase at 24 hours |
| BRCA1 | This compound | 83% of control | |
| Rad51 | This compound | 79% of control | |
| Mre11 | This compound | 35% of control |
Experimental Protocols
Cell Culture
Prostate cancer cell lines (e.g., PC-3 and DU145) should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies described in studies on this compound.[3][5]
Caption: Workflow for determining cell viability using the MTT assay.
Protocol:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0-160 µM) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This protocol is based on the methods used to quantify apoptosis in prostate cancer cells treated with this compound.[3]
Protocol:
-
Seed 2 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours.
-
Treat the cells with the desired concentrations of this compound (e.g., 10, 20, 40 µM) for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Caspase-3 Activity Assay
This colorimetric assay protocol is derived from studies investigating the apoptotic mechanism of this compound.[3]
Protocol:
-
Seed 8 x 10⁴ cells per well in a 6-well plate and incubate for 24 hours.
-
Treat the cells with increasing concentrations of this compound (e.g., 10 to 40 µM) for different time points (e.g., 3, 6, 12, and 24 hours).
-
Lyse the cells according to the manufacturer's protocol of a colorimetric caspase-3 assay kit.
-
Add the cell lysate to a microplate well containing the caspase-3 substrate (DEVD-pNA).
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
Express caspase-3 activity as a fold change relative to the untreated control.
Real-Time PCR for Gene Expression Analysis
This protocol is based on the methodology used to assess changes in mRNA levels of relevant genes.[3][5]
Caption: Workflow for analyzing gene expression changes using Real-Time PCR.
Protocol:
-
Treat cells with this compound as described in the previous protocols.
-
Isolate total RNA using a suitable RNA extraction kit.
-
Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.
-
Perform real-time PCR using a SYBR Green-based master mix and primers specific for the target genes (e.g., VEGF, BRCA1, Rad51, Mre11) and a housekeeping gene (e.g., GAPDH).
-
Analyze the results using the comparative Ct (2^-ΔΔCt) method to determine the relative fold change in gene expression.
Conclusion
This compound demonstrates significant potential for inducing apoptosis in prostate cancer cells, particularly those with a PTEN-deficient background. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in their specific prostate cancer models. Careful consideration of the genetic background of the cancer cells is crucial for interpreting the results and for the future clinical application of this promising PARP inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel Poly(Adenosine Diphosphate-Ribose) Polymerase (PARP) Inhibitor, AZD2461, Down-Regulates VEGF and Induces Apoptosis in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction of apoptosis and modulation of homologous recombination DNA repair pathway in prostate cancer cells by the combination of AZD2461 and valproic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with AZD-2461
Audience: Researchers, scientists, and drug development professionals.
Introduction: AZD-2461 is a potent, orally bioavailable small-molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, with an IC50 of 5 nM and 2 nM, respectively[1][2]. PARP enzymes are critical components of the DNA single-strand break (SSB) repair machinery[3]. By inhibiting PARP, this compound prevents the repair of SSBs, which can then lead to the formation of double-strand breaks (DSBs) during DNA replication[3]. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (e.g., those with BRCA1/2 mutations), this accumulation of DNA damage leads to genomic instability, cell cycle arrest, and programmed cell death (apoptosis), a concept known as synthetic lethality[4].
A significant advantage of this compound is its low affinity for the P-glycoprotein (Pgp) drug efflux transporter, a common mechanism of resistance to first-generation PARP inhibitors like olaparib[4][5]. This characteristic makes this compound a valuable tool for studying PARP inhibition in drug-resistant cancer models.
Flow cytometry is an indispensable technique for characterizing the cellular response to this compound treatment. It allows for the precise quantification of drug-induced effects on cell cycle progression and the induction of apoptosis. These application notes provide detailed protocols for analyzing these key cellular events.
Mechanism of Action of this compound
This compound inhibits PARP1, a key enzyme in the Base Excision Repair (BER) pathway responsible for repairing DNA single-strand breaks. This inhibition leads to an accumulation of unresolved DNA damage, which upon replication, results in double-strand breaks. In cells with compromised homologous recombination repair (HRR), these breaks cannot be efficiently repaired, triggering cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis[3][4][6].
References
Troubleshooting & Optimization
Optimizing AZD-2461 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AZD-2461 in cell culture experiments. The following information, presented in a question-and-answer format, addresses common challenges and frequently asked questions to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, next-generation small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, with high affinity for PARP-1 and PARP-2.[1][2][3] Its primary mechanism of action involves binding to the catalytic site of PARP, preventing the synthesis of poly (ADP-ribose) chains. This inhibition of PARP's enzymatic activity leads to the accumulation of unrepaired single-strand DNA breaks, which can subsequently generate more cytotoxic double-strand breaks during DNA replication. In cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, this accumulation of DNA damage leads to synthetic lethality and ultimately, cell death.[3][4] A key feature of this compound is its low affinity for the P-glycoprotein (Pgp) drug efflux transporter, which may help overcome certain mechanisms of drug resistance.[4]
Q2: What is a typical effective concentration range for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell line and the specific experimental endpoint. However, a general starting range for in vitro studies is between 5 µM and 50 µM.[2][4] For some sensitive cell lines, particularly those with BRCA mutations, lower concentrations may be effective. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
This compound is a solid compound that is insoluble in water.[4][5] Stock solutions should be prepared in dimethyl sulfoxide (DMSO) at a concentration of 10 mM or higher.[4] To prepare a stock solution, dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO. Gentle warming and vortexing may be required to ensure complete dissolution. The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[2][6] Working solutions should be freshly prepared by diluting the stock solution in the appropriate cell culture medium immediately before use.
Troubleshooting Guide
Issue 1: Higher than expected IC50 value or lack of cellular response.
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure proper storage of the stock solution at -20°C or -80°C.[2][6] |
| Cell Line Resistance | Verify the homologous recombination (HR) status of your cell line. Cells proficient in HR may be less sensitive to PARP inhibitors. Consider sequencing key HR-related genes like BRCA1/2. Some cell lines may have intrinsic or acquired resistance mechanisms, such as upregulation of drug efflux pumps (though this compound is a poor substrate for P-gp).[4] |
| Suboptimal Assay Conditions | Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. Ensure the incubation time is sufficient for the drug to exert its effect (typically 48-72 hours for viability assays).[4] |
| Incorrect Drug Concentration | Verify the calculations for the preparation of stock and working solutions. Perform a dose-response experiment with a wide range of concentrations to determine the optimal range for your cell line. |
Issue 2: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Steps |
| Variability in Cell Culture | Use cells with a consistent and low passage number. Ensure consistent cell seeding density across all experiments. Monitor and maintain consistent cell culture conditions (e.g., CO2 levels, temperature, humidity). |
| Reagent Variability | Use fresh, high-quality cell culture medium and supplements. Ensure consistent quality of DMSO used for preparing stock solutions. |
| Assay Performance | Adhere strictly to the assay protocol. Ensure accurate and consistent pipetting. Include appropriate controls (vehicle control, positive control) in every experiment. |
Quantitative Data
Table 1: In Vitro IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Target | IC50 (nM) | Notes |
| PARP1 | 5 | Enzymatic assay |
| PARP2 | 2 | Enzymatic assay |
| PARP3 | 200 | Enzymatic assay |
Data compiled from multiple sources.[2]
Table 2: Cellular IC50 Values of this compound in Various Cancer Cell Lines
Cellular IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Cell Line | Cancer Type | BRCA1 Status | Cellular IC50 (µM) |
| MDA-MB-436 | Breast | Deficient | <10 |
| SUM1315MO2 | Breast | Deficient | <10 |
| SUM149PT | Breast | Deficient | <10 |
| T47D | Breast | Wild-Type | >10 |
| BT549 | Breast | Wild-Type | >10 |
| MDA-MB-231 | Breast | Wild-Type | >10 |
| PC-3 | Prostate | - | 36.48 (at 48h) |
| DU145 | Prostate | - | 59.03 (at 48h) |
| HCT116 (wt p53) | Colon | - | Dose-dependent reduction in proliferation |
| HCT116 (p53-/-) | Colon | - | Dose-dependent reduction in proliferation |
| HT-29 (mut p53) | Colon | - | Less sensitive |
Data compiled from multiple sources.[1][7][8]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect apoptosis.
Materials:
-
This compound
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the chosen duration.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Wash the cells twice with ice-cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
PARP Activity Assay (Cell-Based)
This protocol provides a general framework for assessing PARP activity within cells.
Materials:
-
This compound
-
Cell culture plates
-
Cell lysis buffer
-
PARP Activity Assay Kit (various commercial kits are available, typically based on ELISA or chemiluminescence)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Plate and treat cells with this compound as desired.
-
Lyse the cells according to the manufacturer's protocol of the chosen PARP activity assay kit.
-
Determine the total protein concentration of the cell lysates.
-
Follow the specific instructions of the commercial PARP activity assay kit to measure the level of poly(ADP-ribosyl)ation (PAR). This typically involves incubating the cell lysate in a plate pre-coated with histones (a PARP substrate) and then detecting the incorporated biotinylated NAD+ using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.
-
Normalize the PARP activity to the total protein concentration.
Visualizations
Caption: this compound mechanism of action in the DNA damage response pathway.
Caption: General experimental workflow for studying this compound in cell culture.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. olaparib.net [olaparib.net]
- 4. azd3514.com [azd3514.com]
- 5. azd3514.com [azd3514.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Novel Poly(Adenosine Diphosphate-Ribose) Polymerase (PARP) Inhibitor, AZD2461, Down-Regulates VEGF and Induces Apoptosis in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.uniroma1.it [iris.uniroma1.it]
Preventing AZD-2461 degradation in experiments
Welcome to the technical support center for AZD-2461. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: While specific degradation pathways for this compound have not been extensively published, data from structurally similar PARP inhibitors, such as Olaparib, suggest that this compound may be susceptible to degradation under certain conditions. The primary factors of concern are hydrolysis (especially in acidic or basic aqueous solutions) and oxidation.[1][2][3] It is also crucial to protect the compound from repeated freeze-thaw cycles.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare high-concentration stock solutions in an appropriate organic solvent. Anhydrous dimethyl sulfoxide (DMSO) is a common choice. For example, you can prepare a 10 mM stock solution in DMSO. To minimize potential cytotoxicity from the solvent in cell-based assays, ensure the final concentration of DMSO in your culture medium is low (typically <0.5%).
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical for maintaining the stability of this compound. Both solid compound and stock solutions should be stored under specific conditions to prevent degradation.
Q4: How can I tell if my this compound has degraded?
A4: Visual signs of degradation can include a change in color of the solid compound or the appearance of precipitates in stock solutions. However, chemical degradation may not always be visible. The most reliable way to assess the integrity of your this compound is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate and quantify the parent compound and its degradation products.
Q5: Is this compound sensitive to light?
A5: Based on studies with the structurally related compound Olaparib, this compound is likely to be stable under normal laboratory light conditions.[1][4] However, as a general precaution for all small molecule inhibitors, it is advisable to store stock solutions in light-protected vials (e.g., amber vials) and to minimize exposure to direct, high-intensity light.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low or no activity in experiments. | Degradation of this compound due to improper storage or handling. | 1. Prepare a fresh stock solution from solid compound. 2. Use a new aliquot of a previously prepared stock solution that has not undergone multiple freeze-thaw cycles. 3. Verify the concentration and purity of your stock solution using HPLC or LC-MS. |
| Precipitate forms in the stock solution upon thawing. | The compound may have come out of solution during freezing. | 1. Gently warm the vial to 37°C and vortex or sonicate to redissolve the compound completely before use. 2. If the precipitate does not redissolve, it may indicate degradation, and a fresh stock solution should be prepared. |
| Inconsistent results between experiments. | - Variable stability of this compound in the experimental medium. - Inconsistent handling procedures. | 1. Prepare fresh dilutions of this compound in your experimental buffer or medium immediately before each experiment. 2. Standardize your handling protocol, including incubation times and temperatures. 3. Consider performing a stability study of this compound in your specific experimental medium. |
| Working solution appears cloudy. | The solubility limit of this compound may have been exceeded in the aqueous experimental medium. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not exceed cytotoxic levels. 2. Prepare intermediate dilutions in a co-solvent system if necessary before the final dilution in the aqueous medium. |
Data on Inferred Degradation of Structurally Similar PARP Inhibitor (Olaparib)
Due to the limited availability of public data on this compound degradation, the following table summarizes forced degradation data for Olaparib, a PARP inhibitor from the same chemical series. This information can provide insights into the potential stability of this compound under similar stress conditions.
| Stress Condition | Reagent/Condition | Observed Degradation of Olaparib | Reference |
| Acidic Hydrolysis | 5 M HCl, 30 min | ~12.69% degradation | [4] |
| Basic Hydrolysis | 5 M NaOH, 30 min | ~2.60% degradation | [4] |
| Oxidative Stress | 30% H₂O₂, 30 min | ~2.55% degradation | [4] |
| Thermal Stress | Heat | Stable | [4] |
| Photolytic Stress | Light | Stable | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes in light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability in Experimental Medium
Objective: To determine the stability of this compound in a specific aqueous buffer or cell culture medium over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental medium (e.g., cell culture medium with serum)
-
Incubator (set to the experimental temperature, e.g., 37°C)
-
HPLC or LC-MS system
Procedure:
-
Prepare a working solution of this compound in the experimental medium at the final concentration to be used in your assays.
-
Immediately after preparation (T=0), take an aliquot of the working solution and store it at -80°C until analysis.
-
Incubate the remaining working solution under the conditions of your experiment (e.g., 37°C in a cell culture incubator).
-
At various time points (e.g., 2, 4, 8, 24, 48 hours), collect additional aliquots and store them at -80°C.
-
Once all time points are collected, thaw the samples and analyze the concentration of the parent this compound in each aliquot by HPLC or LC-MS.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample to determine its stability profile.
Visualizations
Caption: Recommended workflow for preparing, storing, and using this compound.
Caption: Inferred potential degradation pathways for this compound.
References
- 1. Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies for characterization of its new hydrolytic and oxidative forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with AZD-2461
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the PARP inhibitor, AZD-2461.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), with high activity against PARP1 and PARP2, and to a lesser extent, PARP3.[1] PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, this compound prevents the repair of these breaks, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with defects in other DNA repair pathways, such as those with BRCA1/2 mutations (a state known as homologous recombination deficiency or HRD), the accumulation of DSBs is particularly cytotoxic, leading to a synthetic lethal effect.[2] A key feature of this compound is its low affinity for the P-glycoprotein (P-gp) drug efflux pump, making it effective against tumors that have developed resistance to other PARP inhibitors, like olaparib, through P-gp overexpression.[3][4]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO and ethanol.[3] For in vitro experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.[5] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to one year.[1][5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[5] Note that moisture-absorbing DMSO can reduce the solubility of this compound.[5]
Q3: What are the known off-target effects of this compound?
While this compound is a potent PARP inhibitor, like many small molecule inhibitors, it may have off-target effects, particularly at higher concentrations. Studies on other PARP inhibitors have revealed off-target kinase activity.[6] If you observe phenotypes inconsistent with PARP inhibition, consider performing experiments to rule out off-target effects, such as using a structurally different PARP inhibitor or performing target engagement assays.
Troubleshooting Inconsistent Results
Issue 1: Higher than expected IC50 value or lack of cytotoxicity in a sensitive cell line.
Possible Cause 1: Compound Instability or Inactivity
-
Troubleshooting Steps:
-
Ensure that the this compound stock solution was prepared in anhydrous DMSO and stored correctly at -20°C or -80°C in aliquots to prevent degradation from moisture and repeated freeze-thaw cycles.[1][5]
-
Prepare fresh working dilutions from a new aliquot of the stock solution for each experiment.
-
If possible, verify the identity and purity of your this compound batch using analytical methods.
-
Possible Cause 2: Cell Line Specific Factors
-
Troubleshooting Steps:
-
Verify Cell Line Identity: Confirm the identity of your cell line using short tandem repeat (STR) profiling.
-
Check Passage Number: Use low-passage number cells for your experiments, as high-passage numbers can lead to genetic drift and altered drug sensitivity.
-
Assess Homologous Recombination (HR) Status: The sensitivity to PARP inhibitors is highly dependent on the HR status of the cell line. Changes in the expression or function of genes like BRCA1/2 can lead to resistance. Sequence these key HR genes to check for reversion mutations.
-
Consider Other Resistance Mechanisms: Resistance to PARP inhibitors can also arise from factors other than HR restoration, such as loss of PARP1 expression or alterations in proteins that protect stalled replication forks.[7]
-
Possible Cause 3: Experimental Conditions
-
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Ensure that cells are in the logarithmic growth phase during treatment. Overly confluent or sparse cultures can exhibit altered drug sensitivity.
-
Check for Drug-Media Interactions: Some components in cell culture media can potentially interact with and reduce the effective concentration of the compound.[8] While specific interactions with this compound are not widely reported, this is a possibility to consider.
-
Solubility Issues: this compound is insoluble in water.[5] When diluting the DMSO stock in aqueous cell culture media, ensure proper mixing to avoid precipitation. If precipitation is observed, consider warming the tube to 37°C or using an ultrasonic bath for a short period to aid dissolution.[3]
-
Issue 2: Inconsistent results between experimental replicates.
Possible Cause 1: Pipetting Errors and Inaccurate Concentrations
-
Troubleshooting Steps:
-
Calibrate your pipettes regularly.
-
Prepare a master mix of the drug dilution to add to replicate wells to minimize pipetting variability.
-
Perform a serial dilution carefully and use fresh tips for each dilution step.
-
Possible Cause 2: Edge Effects in Multi-well Plates
-
Troubleshooting Steps:
-
Avoid using the outer wells of multi-well plates for treatment, as these are more prone to evaporation, which can concentrate the drug. Fill the outer wells with sterile PBS or media.
-
Ensure proper humidity control in the incubator.
-
Possible Cause 3: Biological Variability
-
Troubleshooting Steps:
-
Minimize variability in cell passage number and seeding density between experiments.
-
Synchronize cells at a specific cell cycle stage if the drug's effect is known to be cell cycle-dependent.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | BRCA1/2 Status | Other Relevant Mutations | Reported IC50 (µM) | Reference |
| MDA-MB-436 | Breast Cancer | BRCA1 deficient | < 10 | [9] | |
| SUM1315MO2 | Breast Cancer | BRCA1 deficient | < 10 | [9] | |
| SUM149PT | Breast Cancer | BRCA1 deficient | < 10 | [9] | |
| T47D | Breast Cancer | BRCA1 wild-type | > 10 | [9] | |
| BT549 | Breast Cancer | BRCA1 wild-type | > 10 | [9] | |
| MDA-MB-231 | Breast Cancer | BRCA1 wild-type | > 10 | [9] | |
| HCT116 (wt p53) | Colon Cancer | Not specified | Wild-type p53 | Dose-dependent reduction in proliferation (30-240 µM) | [10] |
| HCT116 (p53 -/-) | Colon Cancer | Not specified | p53 null | Dose-dependent reduction in proliferation (30-240 µM) | [10] |
| HT-29 | Colon Cancer | Not specified | Mutant p53 (R273H) | Insensitive | [10] |
| PC-3 | Prostate Cancer | Not specified | PTEN null | 36.48 (48h) | [11] |
| DU145 | Prostate Cancer | Not specified | PTEN wild-type | 59.03 (48h) | [11] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
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Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. Include a vehicle control (DMSO only).
-
Incubation: Treat the cells with the this compound dilutions and incubate for the desired time period (e.g., 48-72 hours).[3]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for PARP Cleavage
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound at various concentrations and for different time points. Include a positive control for apoptosis (e.g., staurosporine).
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein samples to the same concentration and denature them in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody that recognizes both full-length PARP1 (~116 kDa) and the cleaved fragment (~89 kDa) overnight at 4°C.[12]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an ECL substrate and an imaging system. An increase in the 89 kDa band indicates apoptosis.[13]
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment and Harvesting:
-
Treat cells with this compound as desired.
-
Harvest the cells by trypsinization, wash with PBS, and count them.
-
-
Fixation:
-
Resuspend the cell pellet in PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes.[14]
-
-
Staining:
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use a linear scale for the DNA content histogram.
-
-
Data Analysis:
-
Gate on the single-cell population to exclude doublets.
-
Analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. This compound has been shown to induce a G2 phase arrest in some cell lines.[3]
-
Visualizations
Caption: Mechanism of action of this compound leading to synthetic lethality.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. azd3514.com [azd3514.com]
- 3. apexbt.com [apexbt.com]
- 4. Altering Nitrogen Heterocycles of AZD2461 Affords High Affinity Poly(ADP-ribose) Polymerase-1 Inhibitors with Decreased P-Glycoprotein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. ADP‐ribosylation of histone variant H2AX promotes base excision repair | The EMBO Journal [link.springer.com]
- 8. Identifying and Overcoming Mechanisms of PARP Inhibitor Resistance in Homologous Recombination Repair-Deficient and Repair-Proficient High Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. iris.uniroma1.it [iris.uniroma1.it]
- 11. Novel Poly(Adenosine Diphosphate-Ribose) Polymerase (PARP) Inhibitor, AZD2461, Down-Regulates VEGF and Induces Apoptosis in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. vet.cornell.edu [vet.cornell.edu]
AZD-2461 Technical Support Center: Troubleshooting Off-Target Effects in Research Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of AZD-2461 in preclinical research models. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2] It demonstrates significantly less activity against PARP3, making it more selective than some other PARP inhibitors like olaparib.[3] A key feature of this compound is its low affinity for the P-glycoprotein (P-gp) drug efflux pump, which means it can be effective in models where resistance to other PARP inhibitors has developed through P-gp overexpression.[1][3]
Q2: Are there known off-targets for this compound that I should be aware of in my experiments?
The primary "off-target" of concern relative to its main mechanism of action is PARP3. While its inhibitory activity is much lower against PARP3 compared to PARP1 and PARP2, this differential activity can lead to species-specific effects, particularly concerning toxicity.[3] So far, comprehensive kinome-wide screening data for this compound is not widely published, so other potential off-target kinase interactions are not well-characterized in the public domain. Researchers should be mindful that, like many small molecule inhibitors, unforeseen off-target effects are possible.
Q3: We are observing unexpected toxicity in our mouse model when combining this compound with chemotherapy. What could be the cause?
This compound has been shown to be better tolerated in mice when combined with chemotherapy compared to olaparib.[3] This improved tolerability is linked to its lower inhibition of PARP3.[3] However, if unexpected toxicity is still observed, consider the following:
-
Mouse Strain Differences: Different mouse strains can have varying metabolic profiles and sensitivities to drug combinations.
-
Chemotherapeutic Agent: The specific chemotherapy agent used and its dose can significantly influence the combined toxicity profile.
-
Off-Target Effects: Although less common, uncharacterized off-target effects could contribute to toxicity in specific genetic contexts.
Q4: Our in vitro results with this compound are not consistent with expected outcomes in BRCA-mutant cell lines. What troubleshooting steps can we take?
If you are not observing the expected synthetic lethality in BRCA-mutant cells, consider the following:
-
Cell Line Integrity: Verify the BRCA mutation status of your cell line. Genetic drift can occur in cultured cells.
-
Drug Concentration and Exposure Time: Ensure that the concentration and duration of this compound treatment are appropriate. Titrate the drug to determine the optimal IC50 for your specific cell line.
-
P-gp Expression: Although this compound is a poor substrate for P-gp, extremely high levels of P-gp expression could still potentially confer some level of resistance.[1][3]
-
Alternative DNA Repair Mechanisms: Cells can develop resistance to PARP inhibitors through various mechanisms beyond P-gp, such as the upregulation of other DNA repair pathways.
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations (IC50) of this compound against its primary targets and key off-target, PARP3.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nmol/L) | Reference |
| PARP1 | 5 | [1] |
| PARP2 | 2 | [1] |
| PARP3 | 200 | [3] |
Table 2: Comparative PARP Inhibition: this compound vs. Olaparib
| Target | This compound IC50 (nmol/L) | Olaparib IC50 (nmol/L) | Reference |
| PARP1 | 5 | 5 | [1] |
| PARP2 | 2 | 1 | [1] |
| PARP3 | 200 | 4 | [3] |
Experimental Protocols
1. PARP3 Enzyme Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of a compound against PARP3.
-
Materials: Recombinant human PARP3, biotinylated NAD+, histone-coated microplate, streptavidin-HRP, chemiluminescent substrate, assay buffer.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
Add the assay buffer, activated DNA, and recombinant PARP3 enzyme to the histone-coated wells.
-
Add the this compound dilutions to the respective wells.
-
Initiate the reaction by adding the biotinylated NAD+ substrate mixture.
-
Incubate the plate to allow for the PARylation reaction.
-
Wash the plate and add streptavidin-HRP.
-
After another incubation and wash, add the chemiluminescent substrate.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the PARP3 inhibition.
-
2. γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks
This protocol details the steps to visualize and quantify DNA double-strand breaks (DSBs) using γH2AX as a marker.
-
Materials: Cells cultured on coverslips, paraformaldehyde (PFA), Triton X-100, bovine serum albumin (BSA), primary antibody against γH2AX, fluorescently labeled secondary antibody, DAPI, mounting medium.
-
Procedure:
-
Treat cells with this compound and/or a DNA damaging agent.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with 5% BSA to prevent non-specific antibody binding.
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope and image analysis software.
-
Visualizations
Caption: Mechanism of action of this compound in inducing synthetic lethality.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
AZD-2461 Solution Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of the PARP inhibitor, AZD-2461, in solution. The following frequently asked questions (FAQs) and troubleshooting guides will help address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for this compound stock solutions?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For optimal stability, prepare stock solutions in high-quality, anhydrous DMSO.[1] It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C for up to one month or at -80°C for up to one year.[1][2]
Q2: How stable is this compound in aqueous solutions?
A2: Aqueous solutions of this compound are not recommended for storage for more than one day.[3] The stability of this compound in aqueous buffers is expected to be dependent on pH, temperature, and the presence of other formulation components. It is crucial to experimentally determine the stability of this compound in your specific aqueous experimental buffer.
Q3: What are the common degradation pathways for PARP inhibitors like this compound?
A3: While specific degradation pathways for this compound are not extensively published, similar small molecule inhibitors can be susceptible to hydrolysis (at acidic or basic pH), oxidation, and photodecomposition. Forced degradation studies are necessary to identify the specific degradation products and pathways for this compound.
Q4: How can I assess the stability of this compound in my specific experimental solution?
A4: A stability study should be conducted by incubating a solution of this compound in your experimental buffer under various stress conditions (e.g., different temperatures, pH levels, and light exposure). The concentration of the parent this compound compound should be monitored over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation in stock solution upon storage | - Poor solubility in the chosen solvent. - Supersaturation of the solution. - Compound degradation to a less soluble product. | - Ensure the stock concentration is within the known solubility limits for the solvent. - Gently warm the solution or use sonication to aid dissolution. - Prepare fresh stock solutions and avoid long-term storage of highly concentrated solutions. |
| Inconsistent experimental results | - Degradation of this compound in the experimental solution. - Variability in solution preparation. | - Perform a stability study to determine the usable time frame for your experimental solutions. - Prepare fresh working solutions from a validated stock solution for each experiment. - Standardize solution preparation protocols. |
| Appearance of new peaks in HPLC/LC-MS analysis | - Degradation of this compound. | - Conduct forced degradation studies to identify and characterize potential degradation products. - Adjust solution conditions (e.g., pH, temperature, light protection) to minimize degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent Preparation: Use anhydrous DMSO of the highest purity available.
-
Weighing: Accurately weigh the desired amount of solid this compound.
-
Dissolution: Dissolve the solid this compound in the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials. Store at -20°C or -80°C.
Protocol 2: Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under various stress conditions. The percentage of degradation should be determined by a validated stability-indicating HPLC method.
-
Preparation of Test Solution: Prepare a working solution of this compound (e.g., 100 µM) in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 1N HCl to the test solution to achieve a final HCl concentration of 0.1N. Incubate at a specified temperature (e.g., 60°C).
-
Basic Hydrolysis: Add 1N NaOH to the test solution to achieve a final NaOH concentration of 0.1N. Incubate at a specified temperature (e.g., 60°C).
-
Oxidative Degradation: Add 30% hydrogen peroxide to the test solution to achieve a final concentration of 3%. Incubate at room temperature.
-
Thermal Degradation: Incubate the test solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the test solution to a light source (e.g., UV lamp at 254 nm) at a controlled temperature.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Protocol 3: Stability-Indicating HPLC Method
A reverse-phase HPLC method is suitable for quantifying this compound and separating it from potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at an appropriate wavelength (to be determined by UV scan of this compound).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The HPLC method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.
Data Presentation
The results of the forced degradation study should be summarized in a table to facilitate comparison of this compound stability under different conditions.
Table 1: Example of Forced Degradation Data for this compound
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % this compound Remaining |
| 0.1N HCl | 24 | 60 | Data to be determined |
| 0.1N NaOH | 24 | 60 | Data to be determined |
| 3% H₂O₂ | 24 | 25 | Data to be determined |
| Thermal | 24 | 60 | Data to be determined |
| Photolytic | 24 | 25 | Data to be determined |
*Note: The values in this table are placeholders. Researchers should populate this table with their experimentally determined data.
Visualizations
PARP Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP enzymes in the base excision repair (BER) pathway for single-strand DNA breaks and how PARP inhibitors like this compound disrupt this process, leading to the accumulation of double-strand breaks and subsequent cell death in cancer cells with deficient homologous recombination repair (HRR) pathways (e.g., BRCA mutations).
Caption: PARP signaling in DNA repair and the mechanism of action of this compound.
Experimental Workflow for this compound Stability Assessment
The diagram below outlines the key steps for conducting a comprehensive stability assessment of this compound in solution.
Caption: A generalized workflow for assessing the stability of this compound in solution.
References
Improving AZD-2461 bioavailability in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using AZD-2461 in animal studies. The focus is on addressing challenges related to oral bioavailability and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving good oral bioavailability with this compound?
A1: Like many kinase inhibitors, this compound is a poorly water-soluble compound.[1][2] This low aqueous solubility can limit its dissolution in the gastrointestinal tract, which is a critical step for absorption into the bloodstream, potentially leading to low and variable oral bioavailability.[3][4]
Q2: What formulation was used for this compound in published preclinical studies?
A2: In several key preclinical studies, this compound was formulated as a suspension in 0.5% hydroxypropyl methylcellulose (HPMC) for oral administration in mice.[5] This is a common approach for administering poorly soluble compounds in early-stage animal experiments.[1]
Q3: this compound was designed to be a poor substrate for P-glycoprotein (P-gp). How does this impact its bioavailability?
A3: P-glycoprotein is an efflux transporter that can pump drugs out of cells and back into the gut lumen, thereby reducing absorption.[6] By designing this compound to be a poor P-gp substrate, its efflux from intestinal cells is minimized, which helps to improve its overall absorption and overcome certain mechanisms of drug resistance.[7]
Troubleshooting Guide
Issue: High variability in plasma concentrations of this compound between animals in the same cohort.
| Potential Cause | Troubleshooting Step |
| Inconsistent Formulation | Ensure the 0.5% HPMC suspension is homogenous. Vortex the suspension thoroughly before dosing each animal to prevent the drug from settling. |
| Dosing Inaccuracy | Calibrate all dosing equipment. For oral gavage, ensure the technique is consistent and minimizes stress to the animals, as stress can affect gastric emptying. |
| Food Effects | The presence of food in the stomach can alter the absorption of poorly soluble drugs. Standardize the fasting period for all animals before dosing to ensure consistent gastrointestinal conditions. |
Issue: Lower than expected plasma exposure (AUC) after oral dosing.
| Potential Cause | Troubleshooting Step |
| Poor Drug Dissolution | The standard 0.5% HPMC formulation may not be optimal. Consider exploring alternative formulation strategies known to enhance the solubility of poorly soluble drugs.[2][8] |
| Rapid Metabolism | While designed to be a poor P-gp substrate, other metabolic pathways could be at play. Investigate potential species-specific differences in metabolism.[9][10] |
| Insufficient Dose | The administered dose may be too low to achieve the desired plasma concentrations. Refer to published studies for dose-ranging information and consider a dose escalation study. |
Strategies to Enhance Bioavailability
For researchers looking to optimize this compound exposure, several formulation strategies can be explored beyond a simple HPMC suspension. These are common techniques for compounds with low aqueous solubility.[1][2][11]
| Strategy | Principle | Considerations for this compound |
| Micronization/Nanonization | Reducing the particle size of the drug increases the surface area available for dissolution.[8][12] | This can be achieved through techniques like air-jet milling or ball-milling.[8] The resulting nanocrystal formulation could be evaluated for improved in vivo exposure.[12] |
| Lipid-Based Formulations | Incorporating the drug into oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gut.[8][12] | Given that this compound is lipophilic, this is a promising approach. An oil-based formulation could significantly increase exposure compared to a crystal suspension.[12] |
| Amorphous Solid Dispersions | Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can enhance its dissolution rate and solubility.[8] | Techniques like spray drying or melt extrusion can be used. This strategy can prevent the drug from converting to a less soluble crystalline form in the GI tract. |
| pH Modification | For ionizable compounds, adjusting the pH of the vehicle can increase solubility.[2] | The ionization potential of this compound would need to be assessed to determine if this is a viable strategy. |
| Inclusion Complexes | Using cyclodextrins to form complexes can increase the aqueous solubility of a drug.[2][13] | This is a widely used technique for enhancing the solubility of poorly soluble compounds.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound in 0.5% HPMC for Oral Gavage
-
Materials:
-
This compound powder
-
Hydroxypropyl methylcellulose (HPMC)
-
Sterile water for injection
-
Mortar and pestle
-
Stir plate and stir bar
-
Appropriate personal protective equipment (PPE)
-
-
Procedure:
-
Calculate the required amount of this compound and HPMC for the desired concentration and final volume.
-
Prepare a 0.5% (w/v) solution of HPMC in sterile water. This may require gentle heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Weigh the calculated amount of this compound powder.
-
In a mortar, add a small amount of the 0.5% HPMC vehicle to the this compound powder to create a paste. This helps to ensure the particles are adequately wetted.
-
Gradually add the remaining 0.5% HPMC solution to the paste while continuously stirring or triturating to form a uniform suspension.
-
Transfer the suspension to a suitable container and stir continuously with a stir bar for at least 30 minutes before dosing.
-
Vortex the suspension immediately before drawing up each dose to ensure homogeneity.
-
Protocol 2: Pharmacokinetic Study Design in Mice
-
Animal Model:
-
Species: Mouse (e.g., CD-1 Nude)[5]
-
Number: Typically 3-5 animals per time point.
-
-
Dosing:
-
Route: Oral gavage (p.o.)
-
Dose: Based on previous studies, a common dose for efficacy studies is 10 mg/kg.[5]
-
Formulation: this compound in 0.5% HPMC.
-
-
Blood Sampling:
-
Schedule: A typical schedule might include pre-dose (0 h), and post-dose time points such as 0.5, 1, 2, 4, 8, and 24 hours.
-
Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) into tubes containing an anticoagulant (e.g., EDTA).
-
Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Method: Develop and validate a sensitive analytical method, such as LC-MS/MS, to quantify the concentration of this compound in plasma samples.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.
-
Visualizations
Caption: Workflow for a typical pharmacokinetic study of this compound in mice.
Caption: Factors influencing the oral bioavailability of this compound.
References
- 1. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. scispace.com [scispace.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal versus human oral drug bioavailability: do they correlate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing In Vivo Toxicity of AZD-2461
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PARP inhibitor AZD-2461 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why was it developed?
This compound is a potent inhibitor of PARP1 and PARP2, developed as a next-generation agent after olaparib.[1][2] A primary goal in its development was to overcome resistance mechanisms observed with olaparib, particularly the overexpression of the P-glycoprotein (P-gp) drug efflux transporter.[1][2] this compound is a poor substrate for P-gp, allowing it to maintain efficacy in tumors that have developed resistance to olaparib through this mechanism.[1][2]
Q2: What are the primary observed toxicities of this compound in vivo?
The most common toxicities associated with PARP inhibitors, including this compound, are hematological in nature, such as anemia, neutropenia, and thrombocytopenia.[3] Body weight loss has also been observed as a general indicator of tolerability in animal studies.[1] It is crucial to note that the toxicity profile, particularly bone marrow suppression, can vary significantly between animal models.[1][4]
Q3: How does the toxicity of this compound compare to olaparib?
In mouse models, this compound is generally better tolerated than olaparib, especially when used in combination with chemotherapy agents like temozolomide.[1][4] This improved tolerability in mice is linked to this compound's lower inhibitory activity against PARP3.[1][4] However, this superior toxicity profile is not observed in rat models, where this compound and olaparib exhibit comparable bone marrow toxicity.[1] This species-specific difference is attributed to higher PARP3 expression in the bone marrow of mice compared to rats and humans.[1]
Q4: Are there any known off-target effects of this compound that contribute to its toxicity?
While the primary mechanism of action involves the inhibition of PARP1 and PARP2 in the DNA damage response pathway, off-target effects are a potential consideration for any small molecule inhibitor and can contribute to toxicity.[5][6][7] However, specific off-target interactions of this compound that directly contribute to its in vivo toxicity profile are not extensively detailed in the provided search results. The differential activity against PARP3 is a key on-target difference influencing its tolerability profile compared to other PARP inhibitors.[1]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpected Animal Mortality | - Incorrect Dosing: Calculation error or improper formulation leading to overdose.- Enhanced Toxicity with Combination Agents: Synergistic toxicity with other administered drugs.- Vehicle Toxicity: The vehicle used for drug delivery may have inherent toxicity. | - Verify Dosing Calculations and Formulation: Double-check all calculations and ensure the drug is properly dissolved and stable in the chosen vehicle.- Conduct Dose-Range Finding Studies: If using a new model or combination, perform a dose-escalation study to determine the maximum tolerated dose (MTD).- Evaluate Vehicle Toxicity: Administer the vehicle alone to a control group to rule out any adverse effects. |
| Significant Body Weight Loss (>15-20%) | - Drug-Related Toxicity: A common sign of systemic toxicity for PARP inhibitors.[3]- Gastrointestinal Distress: Potential off-target effect leading to reduced food and water intake.- Tumor Burden: In efficacy studies, advanced tumor progression can cause cachexia. | - Monitor Animals Daily: Closely observe for clinical signs of distress, and measure body weight at least twice weekly.[3]- Dose Modification: Consider reducing the dose or implementing a temporary treatment holiday to allow for recovery.[3]- Supportive Care: Ensure easy access to food and water. Palatable, high-calorie food supplements can be provided.- Correlate with Tumor Growth: In efficacy studies, analyze weight loss in the context of tumor progression. |
| Severe Myelosuppression (Anemia, Neutropenia, Thrombocytopenia) | - On-Target Effect of PARP Inhibition: Hematological toxicity is a known class-effect of PARP inhibitors.[3]- Species-Specific Sensitivity: As noted, rats may exhibit greater bone marrow toxicity than mice with this compound.[1] | - Regular Blood Monitoring: Perform complete blood counts (CBCs) periodically throughout the study to monitor hematological parameters.[3]- Dose Adjustment: Reduce the dose or adjust the dosing schedule based on the severity of myelosuppression.- Consider the Animal Model: Be aware of the species-specific differences in toxicity and select the appropriate model for the research question. |
| Inconsistent or Lack of Efficacy | - Improper Drug Formulation/Administration: Poor solubility or stability of the compound can lead to inconsistent dosing.- P-gp Mediated Resistance: Although this compound is a poor P-gp substrate, this can be a resistance mechanism for other PARP inhibitors.[1][2]- Incorrect Dosing Regimen: The dose or schedule may not be optimal for the specific tumor model. | - Check Formulation: Ensure this compound is fully solubilized. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8]- Confirm Target Engagement: Measure PAR levels in tumor tissue to confirm that this compound is inhibiting PARP activity.- Optimize Dosing: Conduct pharmacokinetic (PK) and pharmacodynamic (PD) studies to determine the optimal dosing regimen for the model being used. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PARP1 | 5 |
| PARP2 | 2 |
| PARP3 | 200 |
| (Data sourced from MedchemExpress)[8] |
Table 2: Summary of In Vivo Dosing and Observations for this compound
| Animal Model | Dose | Combination Agent | Key Observations | Reference |
| Mouse (Colorectal Xenograft) | 10 mg/kg (p.o.) | Temozolomide (50 mg/kg) | Enhanced antitumor activity. Better tolerated with less myelosuppression compared to olaparib. | [1] |
| Rat (Athymic) | 10 and 20 mg/kg (p.o.) | Temozolomide (50 mg/kg) | No improved tolerability over olaparib; comparable bone marrow toxicity and body weight loss. | [1] |
| Mouse (KB1P Tumors) | 100 mg/kg (p.o.) | N/A | Long-term treatment was well-tolerated and increased survival. | [8] |
Experimental Protocols
Protocol 1: General In Vivo Toxicity Assessment of this compound
-
Animal Model: Select the appropriate animal model (e.g., CD-1 Nude mice or Athymic rats) based on the experimental goals. Be mindful of the species-specific differences in toxicity.[1]
-
Drug Formulation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
For oral administration, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8] Ensure the final solution is clear. Gentle heating or sonication can aid dissolution.[8]
-
It is recommended to prepare the working solution fresh on the day of use.[8]
-
-
Dosing and Administration:
-
Administer this compound via the desired route, typically oral gavage (p.o.).
-
Dosing will vary based on the study design (e.g., 10 mg/kg to 100 mg/kg).
-
A dose-range finding study is recommended to determine the MTD for long-term studies.[3]
-
-
Monitoring:
-
Clinical Observations: Monitor animals daily for any signs of toxicity, including changes in behavior, posture, and activity.
-
Body Weight: Measure body weight at least twice weekly. A body weight loss of over 15-20% is often considered a sign of significant toxicity.[3]
-
Hematological Analysis: Collect blood samples periodically (e.g., via tail vein) for complete blood counts (CBCs) to assess for anemia, neutropenia, and thrombocytopenia.[3]
-
-
Endpoint Analysis:
-
At the end of the study, perform a necropsy and collect major organs for histopathological analysis to identify any organ-specific toxicities.
-
For pharmacodynamic assessment, tumor and/or surrogate tissues can be collected to measure PAR levels via immunohistochemistry or western blotting to confirm target engagement.[3]
-
Mandatory Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Tolerability with Chemotherapy in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [18F]AZD2461, an Insight on Difference in PARP Binding Profiles for DNA Damage Response PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Overcoming experimental variability with AZD-2461
Welcome to the technical support center for AZD-2461. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming experimental variability and addressing common challenges encountered when working with this next-generation PARP inhibitor.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected potency in cell-based assays. | Compound Solubility/Stability: this compound is soluble in DMSO but may precipitate in aqueous media. Aqueous solutions are not recommended for storage for more than a day.[1] Cell Line Variability: The genetic background of your cell line, particularly the status of DNA repair pathways (e.g., BRCA1/2) and p53, significantly impacts sensitivity.[2][3] P-glycoprotein (P-gp) Expression: Although this compound is a poor substrate for P-gp, very high levels of expression could potentially influence intracellular drug concentrations.[4] | Solubility/Stability: Prepare fresh dilutions of this compound in your final cell culture medium from a DMSO stock for each experiment. Ensure the final DMSO concentration is consistent across all conditions and ideally below 0.1%. Cell Line Characterization: Confirm the BRCA and p53 status of your cell lines. Use both sensitive (e.g., BRCA-mutant) and resistant (e.g., BRCA-wildtype) cell lines as positive and negative controls. P-gp Assessment: If resistance is suspected in a cell line known to overexpress P-gp, consider using a P-gp inhibitor as a control experiment to assess its contribution. |
| High background or variable results in PARP inhibition assays (e.g., Western blot for PAR levels). | Suboptimal Antibody Performance: The antibody used to detect poly(ADP-ribose) (PAR) may have low specificity or be used at a suboptimal dilution. Inefficient Cell Lysis: Incomplete cell lysis can lead to inconsistent protein extraction and variability in PAR level detection. Timing of Analysis: The timing of cell lysis after treatment can affect the observed levels of PARP inhibition. | Antibody Validation: Validate your anti-PAR antibody to ensure it specifically recognizes PAR chains. Optimize the antibody dilution to maximize the signal-to-noise ratio. Lysis Buffer Optimization: Use a robust lysis buffer containing protease and phosphatase inhibitors to ensure complete cell lysis and protein stability. Time-Course Experiment: Perform a time-course experiment to determine the optimal time point for observing maximal PARP inhibition after this compound treatment. |
| Unexpected cytotoxicity in wild-type or non-BRCA mutant cell lines. | Off-Target Effects: At high concentrations, this compound may have off-target effects unrelated to PARP inhibition. Differential PARP3 Inhibition: this compound has significantly lower activity against PARP3 compared to olaparib.[5][6] This differential activity could lead to unexpected biological consequences in some contexts. Cell Line-Specific Sensitivities: Some cell lines may have inherent sensitivities to PARP inhibitors that are not directly linked to BRCA mutations. | Dose-Response Curve: Perform a careful dose-response experiment to determine the optimal concentration range for specific PARP1/2 inhibition with minimal off-target effects. Comparative Studies: If possible, compare the effects of this compound with other PARP inhibitors with different selectivity profiles (e.g., olaparib) to understand the contribution of inhibiting different PARP family members. Literature Review: Thoroughly review the literature for any reported sensitivities of your specific cell line to PARP inhibitors. |
| Inconsistent tumor growth inhibition in in vivo models. | Suboptimal Formulation: Poor formulation can lead to inconsistent drug exposure in animal models. Animal Model Variability: The tolerability and efficacy of this compound can differ between species (e.g., mice vs. rats).[6] Development of Resistance: Prolonged treatment can lead to the development of resistance mechanisms, such as the loss of 53BP1. | Formulation Optimization: For oral administration, consider formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% Corn Oil.[7] Ensure the formulation is homogenous and stable. Pilot Studies: Conduct pilot studies to determine the maximum tolerated dose and optimal dosing schedule in your chosen animal model. Pharmacodynamic Monitoring: Monitor PARP inhibition in tumor tissue and/or surrogate tissues to ensure adequate target engagement. Consider intermittent dosing schedules to potentially delay the onset of resistance. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[5] PARP enzymes are crucial for the repair of single-strand DNA breaks. By inhibiting PARP, this compound prevents the repair of these breaks, which then lead to the formation of double-strand breaks during DNA replication. In cancer cells with defects in homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations, these double-strand breaks cannot be efficiently repaired, leading to cell death through a process called synthetic lethality.[4][8] A key feature of this compound is that it is a poor substrate for the P-glycoprotein (P-gp) efflux pump, allowing it to be effective in tumors that have developed resistance to other PARP inhibitors like olaparib due to P-gp overexpression.[4][9]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO.[1] For long-term storage, the solid form of this compound should be stored at -20°C, where it is stable for at least 12 months.[1] Stock solutions in DMSO can be stored at -80°C for up to a year.[7] It is recommended to avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[1]
Q3: What are the key differences between this compound and olaparib?
A3: Both this compound and olaparib are potent PARP inhibitors. However, there are two main differences:
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P-glycoprotein (P-gp) Substrate Activity: Olaparib is a substrate for the P-gp efflux pump, and its efficacy can be limited in tumors that overexpress P-gp. This compound is a poor substrate for P-gp and can therefore be effective in olaparib-resistant tumors with high P-gp expression.[4][5][9]
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PARP3 Inhibition: Olaparib is a more potent inhibitor of PARP3 than this compound.[5] This differential activity may contribute to differences in their tolerability and efficacy profiles in certain contexts.
Q4: How does the p53 status of a cell line affect its sensitivity to this compound?
A4: The p53 status can influence the cellular response to this compound. One study in colon cancer cell lines showed that cells with wild-type p53 (wtp53) and p53-null cells were sensitive to this compound, while cells with a mutant p53 (R273H) were more resistant.[2] The combination of this compound with low-dose radiation showed enhanced cell proliferation reduction only in wtp53 cells, which was associated with a downregulation of BRCA1.[2] These findings suggest that the p53 status can be a critical determinant of this compound efficacy and should be considered when interpreting experimental results.
Quantitative Data Summary
Table 1: In Vitro IC50 Values for this compound
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| PARP1 | Enzymatic Assay | 5 | [4][7] |
| PARP2 | Enzymatic Assay | 2 | [7] |
| PARP3 | Enzymatic Assay | 200 | [7] |
| MDA-MB-436 (BRCA1 mutant) | Clonogenic Survival | <10 | [5] |
| SUM1315MO2 (BRCA1 mutant) | Clonogenic Survival | <10 | [5] |
| SUM149PT (BRCA1 mutant) | Clonogenic Survival | <10 | [5] |
| T47D (BRCA1 wild-type) | Clonogenic Survival | >10,000 | [5] |
| BT549 (BRCA1 wild-type) | Clonogenic Survival | >10,000 | [5] |
| MDA-MB-231 (BRCA1 wild-type) | Clonogenic Survival | >10,000 | [5] |
Table 2: Comparison of this compound and Olaparib IC50 Values
| Target | This compound IC50 (nM) | Olaparib IC50 (nM) | Reference |
| PARP1 | 5 | 5 | [5] |
| PARP2 | 2 | 1 | [5] |
| PARP3 | 200 | 4 | [5] |
Experimental Protocols
1. Cell Viability (MTT) Assay
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Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
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Procedure:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
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Prepare serial dilutions of this compound in complete cell culture medium.
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Treat the cells with varying concentrations of this compound for 72 hours. Include a vehicle control (DMSO).
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Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
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Solubilize the formazan crystals with DMSO.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage relative to the vehicle-treated control.
-
2. Western Blot for PARP Activity
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Objective: To assess the inhibition of PARP activity by measuring the levels of poly(ADP-ribose) (PAR).
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Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentrations for the desired time.
-
Induce DNA damage (e.g., with H₂O₂ or MMS) for a short period before lysis to stimulate PARP activity.
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Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against PAR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Normalize PAR levels to a loading control such as β-actin or GAPDH.
-
3. Clonogenic Survival Assay
-
Objective: To evaluate the long-term effect of this compound on the ability of single cells to form colonies.
-
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.
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Allow cells to attach for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Remove the drug-containing medium, wash with PBS, and add fresh medium.
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Incubate the plates for 10-14 days until visible colonies are formed.
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Fix the colonies with a mixture of methanol and acetic acid.
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Stain the colonies with crystal violet.
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Count the number of colonies (typically >50 cells) in each well.
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Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.
-
Visualizations
Caption: Mechanism of action of this compound leading to synthetic lethality.
Caption: A logical workflow for troubleshooting inconsistent in vitro results.
Caption: Overcoming P-gp mediated resistance with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. Altering Nitrogen Heterocycles of AZD2461 Affords High Affinity Poly(ADP-ribose) Polymerase-1 Inhibitors with Decreased P-Glycoprotein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azd3514.com [azd3514.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Item - The PARP inhibitor AZD2461 provides insights into the role of PARP3 inhibition for both synthetic lethality and tolerability with chemotherapy in preclinical models - University of Sussex - Figshare [sussex.figshare.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Best practices for long-term storage of AZD-2461
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of AZD-2461, a potent PARP inhibitor. It includes frequently asked questions (FAQs) and troubleshooting guides for common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder for the long term?
For long-term storage, this compound powder should be stored at -20°C.[1][2][3][4] Under these conditions, the compound is stable for up to three years.[3][4] Some suppliers also indicate stability for two years at 4°C.[3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in DMSO and ethanol.[1][5] For in vitro experiments, DMSO is commonly used to prepare concentrated stock solutions, typically at concentrations of 10 mM to 100 mM.[1][3][5] It is recommended to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[3]
Q3: How should I store this compound stock solutions?
Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or at -20°C for up to one year.[2][3]
Q4: Is this compound soluble in aqueous solutions?
This compound is insoluble in water.[6] Therefore, for in vitro assays, it is necessary to first dissolve the compound in an organic solvent like DMSO and then further dilute it in the aqueous culture medium. Ensure the final concentration of the organic solvent in the cell culture is not toxic to the cells (typically below 0.5%).
Q5: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[5][7] PARP enzymes play a critical role in the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, this compound leads to the accumulation of unrepaired SSBs, which can then be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DSBs can lead to cell death through a process known as synthetic lethality.
Quantitative Data Summary
| Parameter | Condition | Duration | Citations |
| Powder Storage | -20°C | Up to 3 years | [1][2][3][4] |
| 4°C | Up to 2 years | [3] | |
| Solution Storage (in DMSO) | -80°C | Up to 2 years | [2][3] |
| -20°C | Up to 1 year | [2][3] | |
| Solubility | DMSO | ≥ 100 mg/mL (252.89 mM) | [3] |
| Ethanol | Soluble to 100 mM | [1][5] | |
| Water | Insoluble | [6] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
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This compound powder (Molecular Weight: 395.43 g/mol )
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Anhydrous, sterile DMSO
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Sterile microcentrifuge tubes
-
-
Procedure:
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Equilibrate the this compound vial to room temperature before opening.
-
To prepare a 10 mM stock solution, weigh out 3.95 mg of this compound powder and dissolve it in 1 mL of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[3]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Cell Viability Assay (e.g., MTT Assay)
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%). Include a vehicle control (medium with the same final DMSO concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation of this compound in culture medium | The concentration of this compound is too high for the final DMSO concentration. | - Ensure the final DMSO concentration is sufficient to maintain solubility. - Prepare fresh dilutions from the stock solution for each experiment. - Gentle warming of the medium during dilution may help. |
| Inconsistent or no biological effect observed | - Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. - Cell line resistance: The chosen cell line may not be sensitive to PARP inhibition. - Incorrect dosage: The concentrations used may be too low. | - Use freshly thawed aliquots of the stock solution. - Confirm the genetic background of your cell line (e.g., BRCA status). - Perform a dose-response experiment over a wide range of concentrations. |
| High background in cell-based assays | DMSO toxicity: The final concentration of DMSO in the culture medium is too high. | - Determine the maximum tolerated DMSO concentration for your specific cell line in a pilot experiment. - Ensure the final DMSO concentration is consistent across all treatment and control wells and below the toxic threshold. |
| Variability between replicate wells | - Uneven cell seeding: Inconsistent number of cells seeded in each well. - Pipetting errors: Inaccurate dilution or addition of the compound. | - Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and proper pipetting techniques. |
Visualizations
Caption: this compound inhibits PARP, leading to synthetic lethality in HR-deficient cells.
Caption: Workflow for determining this compound IC50 using a cell viability assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. olaparib.net [olaparib.net]
- 4. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]
- 5. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
AZD-2461: Overcoming P-glycoprotein-Mediated Resistance in Tumors
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to poly (ADP-ribose) polymerase (PARP) inhibitors presents a significant challenge in oncology. One key mechanism of acquired resistance is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively removes therapeutic agents from cancer cells, thereby reducing their efficacy. AZD-2461, a potent PARP inhibitor, has been specifically engineered to circumvent this resistance mechanism. This guide provides a detailed comparison of this compound's efficacy in P-gp overexpressing tumors against other PARP inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
This compound distinguishes itself from several other clinical PARP inhibitors by being a poor substrate for the P-gp transporter.[1][2] This characteristic allows it to maintain high intracellular concentrations and potent cytotoxic activity in tumor cells that have developed resistance to other PARP inhibitors, such as olaparib, through the upregulation of P-gp.[1][3] Preclinical studies demonstrate that while olaparib's efficacy is significantly diminished in P-gp overexpressing cancer cells, this compound's potency remains largely unaffected.[3] This makes this compound a promising therapeutic option for patients whose tumors have acquired this common form of drug resistance. In contrast, other PARP inhibitors like niraparib, rucaparib, and talazoparib are also known to be P-gp substrates, potentially limiting their efficacy in P-gp overexpressing tumors.[4][5][6] Veliparib, similar to this compound, is reported to be a poor P-gp substrate and may also be effective in this setting.[7]
Data Presentation
In Vitro Efficacy of PARP Inhibitors in P-gp Overexpressing vs. Non-Overexpressing Cell Lines
The following table summarizes the in vitro cytotoxicity of various PARP inhibitors against cancer cell lines with and without P-gp overexpression. The data for this compound and olaparib are derived from studies using matched cell lines, providing a direct comparison of the impact of P-gp on their activity. While direct comparative data in the same P-gp-high/low matched pairs for other PARP inhibitors are not as readily available in the public domain, their status as P-gp substrates is noted.
| Drug | Cell Line (P-gp Status) | IC50 (µM) | Fold Resistance (P-gp high / P-gp low) | P-gp Substrate? | Reference |
| This compound | KB-3-1 (Low) | ~0.001 | 1 | No | [3] |
| KBA-1 (High) | ~0.001 | [3] | |||
| Olaparib | KB-3-1 (Low) | ~0.001 | >100 | Yes | [3] |
| KBA-1 (High) | >0.1 | [3] | |||
| Niraparib | - | - | - | Yes | [4][8] |
| Rucaparib | - | - | - | Yes | [5][9] |
| Talazoparib | - | - | - | Yes | [6][10][11][12] |
| Veliparib | - | - | - | No | [7][13][14] |
Note: Specific IC50 values for niraparib, rucaparib, talazoparib, and veliparib in matched P-gp overexpressing and non-overexpressing cell lines are not consistently reported in the same context as for this compound and olaparib. The table reflects their known interaction with P-gp.
Experimental Protocols
In Vitro Cytotoxicity Assay (e.g., Sulforhodamine B [SRB] or MTT Assay)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of PARP inhibitors in cancer cell lines.
a. Cell Culture:
-
Culture matched pairs of P-gp non-overexpressing (e.g., KB-3-1) and overexpressing (e.g., KBA-1) cancer cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
b. Cell Seeding:
-
Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well).
-
Allow cells to attach and resume growth for 24 hours.
c. Drug Treatment:
-
Prepare a serial dilution of the PARP inhibitors (this compound, olaparib, etc.) in culture medium.
-
Replace the existing medium in the 96-well plates with the medium containing the various drug concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72-120 hours).
d. Cell Viability Assessment (SRB Assay):
-
After incubation, fix the cells with 10% trichloroacetic acid.
-
Stain the cells with 0.4% SRB solution.
-
Wash away the unbound dye and solubilize the bound dye with 10 mM Tris base.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
e. Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Determine the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Tumor Growth Inhibition Study
This protocol describes a general workflow for evaluating the in vivo efficacy of PARP inhibitors in a xenograft model of P-gp overexpressing tumors.
a. Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID).
-
Subcutaneously implant cancer cells that overexpress P-gp (e.g., from a cell line known to be resistant to P-gp substrates) into the flanks of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
b. Treatment Administration:
-
Randomize the tumor-bearing mice into different treatment groups (e.g., vehicle control, this compound, olaparib).
-
Administer the drugs at predetermined doses and schedules (e.g., daily oral gavage).
c. Tumor Growth Measurement:
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
d. Data Analysis:
-
Plot the mean tumor volume for each treatment group over time.
-
Analyze the statistical significance of the differences in tumor growth between the treatment groups and the vehicle control.
-
At the end of the study, tumors can be excised for further analysis (e.g., Western blotting for PARP activity or P-gp expression).
Mandatory Visualization
Caption: Signaling pathway of PARP inhibition and P-gp mediated drug efflux.
Caption: Experimental workflow for comparing PARP inhibitor efficacy.
Conclusion
The development of PARP inhibitors that can overcome P-gp-mediated multidrug resistance is a critical advancement in cancer therapy. This compound, as a poor substrate for P-gp, demonstrates significant potential in treating tumors that have become resistant to other PARP inhibitors like olaparib.[3] Its ability to maintain efficacy in the face of P-gp overexpression highlights a key advantage and warrants further investigation in clinical settings for patients with tumors known to express high levels of this efflux pump. The comparative data and experimental frameworks provided in this guide aim to support researchers and drug development professionals in the continued evaluation and strategic positioning of next-generation PARP inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Tolerability with Chemotherapy in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Transporter‑mediated drug‑drug interactions involving poly (ADP‑ribose) polymerase inhibitors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the effect of P‐glycoprotein inhibition and induction on talazoparib disposition in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP Inhibitors as P-glyoprotein Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of in vitro absorption, distribution, metabolism, and excretion and assessment of drug-drug interaction of rucaparib, an orally potent poly(ADP-ribose) polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Talazoparib Does Not Interact with ABCB1 Transporter or Cytochrome P450s, but Modulates Multidrug Resistance Mediated by ABCC1 and ABCG2: An in Vitro and Ex Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I Study of Veliparib (ABT-888) Combined with Cisplatin and Vinorelbine in Advanced Triple-Negative Breast Cancer and/or BRCA Mutation-Associated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating AZD-2461's Impact on DNA Repair: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of AZD-2461, a potent Poly (ADP-ribose) polymerase (PARP) inhibitor, with other DNA repair pathway inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance based on available preclinical data.
Introduction
This compound is a next-generation PARP inhibitor designed to overcome some of the limitations of earlier compounds, such as olaparib. Its primary mechanism of action involves the inhibition of PARP1 and PARP2, key enzymes in the repair of DNA single-strand breaks (SSBs). By blocking this repair pathway, this compound leads to the accumulation of SSBs, which upon DNA replication, are converted into toxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death. This guide compares the efficacy of this compound with its predecessor, olaparib, and other inhibitors targeting alternative DNA repair pathways, namely Ataxia Telangiectasia and Rad3-related (ATR) and DNA-dependent protein kinase (DNA-PK).
Data Presentation
Table 1: Comparative Inhibitory Activity (IC50) of DNA Repair Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its comparators against their respective target enzymes and in various cancer cell lines. Lower IC50 values indicate greater potency.
| Inhibitor | Target | Enzyme IC50 (nM) | Cell Line | BRCA Status | Cell Viability IC50 (µM) |
| This compound | PARP1/2 | PARP1: 5, PARP2: 2[1] | MDA-MB-436 | BRCA1 mutant | <1[1] |
| SUM1315MO2 | BRCA1 mutant | <1[1] | |||
| SUM149PT | BRCA1 mutant | <1[1] | |||
| T47D | BRCA1 WT | >10[1] | |||
| BT549 | BRCA1 WT | >10[1] | |||
| MDA-MB-231 | BRCA1 WT | >10[1] | |||
| PC-3 | WT | 36.48 (48h)[2] | |||
| DU145 | WT | 59.03 (48h)[2] | |||
| Olaparib | PARP1/2 | Not specified | MDA-MB-436 | BRCA1 mutant | <1[1] |
| SUM1315MO2 | BRCA1 mutant | <1[1] | |||
| SUM149PT | BRCA1 mutant | <1[1] | |||
| T47D | BRCA1 WT | >10[1] | |||
| BT549 | BRCA1 WT | >10[1] | |||
| MDA-MB-231 | BRCA1 WT | >10[1] | |||
| HCT116 | WT | 2.8[3] | |||
| HCT15 | WT | 4.7[3] | |||
| SW480 | WT | 12.4[3] | |||
| LNCaP | WT | ~2-5[4] | |||
| C4-2B | WT | ~1-2[4] | |||
| DU145 | WT | ~5-10[4] | |||
| Ceralasertib (AZD6738) | ATR | 1[5] | H23 | ATM deficient | <1[6] |
| H460 | ATM proficient | <1[6] | |||
| A549 | ATM proficient | <1[6] | |||
| LoVo | Not specified | Not specified | |||
| Peposertib (M3814) | DNA-PK | Not specified | HCT-116 | Not specified | Not specified |
| FaDu | Not specified | Not specified | |||
| HeLa | Not specified | Not specified |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.
Alkaline Comet Assay for Single-Strand Break Repair
This assay is used to detect DNA single-strand breaks in individual cells.
-
Cell Treatment: Expose cells to the DNA damaging agent (e.g., ionizing radiation) with or without pre-incubation with the DNA repair inhibitor (e.g., this compound at 500 nmol/L).
-
Cell Embedding: Harvest cells and embed them in low-melting-point agarose on a microscope slide.
-
Lysis: Immerse slides in a high-salt alkaline lysis solution to lyse the cells and unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis in an alkaline buffer. Fragmented DNA will migrate out of the nucleus, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head. A reduction in the comet tail moment over time indicates DNA repair.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent.
-
Cell Seeding: Plate a known number of single cells into multi-well plates.
-
Treatment: Treat the cells with varying concentrations of the inhibitor (e.g., this compound or olaparib) for a specified duration.
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 7-14 days to allow for colony formation.
-
Fixation and Staining: Fix the colonies with a solution such as methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of total cellular protein content.
-
Cell Plating and Treatment: Seed cells in 96-well plates and treat with various concentrations of the test compound.
-
Cell Fixation: After the incubation period, fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the optical density at a wavelength of 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein and thus cell number.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the drug (e.g., this compound) and/or vehicle control according to the desired dosing schedule (e.g., oral gavage daily).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Analysis: Compare the tumor growth inhibition between the treated and control groups.
Mandatory Visualization
PARP Inhibition and Synthetic Lethality in HR-Deficient Cells```dot
Caption: A generalized workflow for assessing the in vitro efficacy of DNA repair inhibitors.
Conclusion
This compound demonstrates potent inhibition of PARP1 and PARP2, leading to significant anti-tumor activity, particularly in cancer cells with BRCA mutations. Its efficacy is comparable to olaparib in this context. A key advantage of this compound is its ability to evade P-glycoprotein-mediated drug efflux, suggesting its potential utility in olaparib-resistant tumors. [1] The comparison with other classes of DNA repair inhibitors, such as ATR and DNA-PK inhibitors, highlights the diverse strategies being employed to exploit DNA repair vulnerabilities in cancer. While direct comparative data is still emerging, the information presented in this guide provides a valuable resource for researchers to understand the preclinical profile of this compound and its potential role in cancer therapy. Further head-to-head studies are warranted to definitively position this compound against these alternative DNA repair inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel Poly(Adenosine Diphosphate-Ribose) Polymerase (PARP) Inhibitor, AZD2461, Down-Regulates VEGF and Induces Apoptosis in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
Navigating PARP Inhibitor Resistance: A Comparative Analysis of AZD-2461 and Olaparib
A deep dive into the cross-resistance profiles of two key PARP inhibitors, supported by experimental data, reveals critical differences in their activity against tumors with acquired resistance mechanisms. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison to inform future preclinical and clinical research.
Olaparib, a first-in-class PARP inhibitor, has revolutionized the treatment of cancers with deficiencies in the homologous recombination repair (HRR) pathway, particularly those with BRCA1/2 mutations. However, acquired resistance poses a significant clinical challenge. AZD-2461, a next-generation PARP inhibitor, was developed to address some of these resistance mechanisms. This guide provides a detailed comparison of their cross-resistance profiles, focusing on the well-documented role of P-glycoprotein (P-gp) mediated drug efflux.
Overcoming P-gp-Mediated Olaparib Resistance
A primary mechanism of acquired resistance to olaparib is the overexpression of the multidrug resistance protein P-glycoprotein (P-gp), encoded by the ABCB1 gene.[1][2][3][4][5] P-gp functions as a drug efflux pump, actively transporting olaparib out of cancer cells and reducing its intracellular concentration to sub-therapeutic levels.
This compound was specifically engineered to be a poor substrate for P-gp.[1][3][6] This key structural modification allows this compound to bypass this efflux mechanism and maintain its cytotoxic activity in tumor cells that have developed resistance to olaparib via P-gp upregulation.[1][3][7]
Signaling Pathway: PARP Inhibition and P-gp Mediated Resistance
Caption: Mechanism of PARP inhibition and P-gp mediated resistance to olaparib.
Comparative Efficacy in Preclinical Models
In preclinical studies, this compound demonstrates comparable single-agent activity to olaparib in treatment-naïve, BRCA-deficient cancer cell lines.[1][3] However, in models of acquired olaparib resistance driven by P-gp overexpression, a clear differentiation in efficacy emerges.
Table 1: In Vitro Efficacy of this compound and Olaparib in Olaparib-Sensitive and -Resistant Cell Lines
| Cell Line | Key Characteristics | Olaparib IC50 (µM) | This compound IC50 (µM) | Reference |
| KB2P3.4 | BRCA2-deficient mouse breast cancer (Olaparib-sensitive parental) | Similar to this compound | Similar to Olaparib | [1][3] |
| KB2P3.4R | Olaparib-resistant (P-gp overexpressing) derivative of KB2P3.4 | Resistant | Effective | [1][3] |
| KBA1 | HeLa cells overexpressing P-gp | Ineffective | Effective | [1] |
| KB31 | Parental HeLa cells | Effective | Effective | [1] |
Table 2: Single-Agent Activity in BRCA1-Mutant Breast Cancer Cell Lines
| Cell Line | Olaparib IC50 (µM) | This compound IC50 (µM) |
| MDA-MB-436 | < 1 | < 1 |
| SUM1315MO2 | < 1 | < 1 |
| SUM149PT | < 1 | < 1 |
| (Data from clonogenic survival assays. IC50 values represent the concentration required to inhibit 50% of cell growth and are indicative of comparable potency in treatment-naïve settings.)[1] |
Differential Inhibition of PARP Family Members
Beyond their interaction with P-gp, this compound and olaparib exhibit different inhibitory profiles against PARP family members. Notably, olaparib is a more potent inhibitor of PARP3 than this compound.[1][6][8] This differential activity may contribute to the observed differences in their tolerability profiles when used in combination with chemotherapy, with this compound showing a more favorable profile in murine models.[1][6][9]
Experimental Protocols
Cell Viability and Clonogenic Survival Assays
Detailed methodologies for assessing the single-agent activity of this compound and olaparib involved clonogenic survival assays.[1] Briefly:
-
Cell Seeding: Breast cancer cell lines (e.g., MDA-MB-436, SUM1315MO2, SUM149PT for BRCA1-mutant; T47D, BT549, MDA-MB-231 for BRCA1 wild-type) were seeded at appropriate densities in 6-well plates.
-
Drug Treatment: Cells were exposed to a range of concentrations of either this compound or olaparib for a specified duration (e.g., 24 hours).
-
Colony Formation: After drug exposure, the medium was replaced with drug-free medium, and cells were allowed to grow for 10-14 days to form colonies.
-
Staining and Quantification: Colonies were fixed and stained (e.g., with crystal violet). The number of colonies containing at least 50 cells was counted.
-
Data Analysis: The surviving fraction of cells was calculated relative to untreated controls, and IC50 values were determined from dose-response curves.
In Vivo Tumor Xenograft Studies
To evaluate the efficacy of this compound in overcoming olaparib resistance in vivo, tumor fragments from an olaparib-resistant BRCA1;p53-defective mammary tumor (T6-28), which exhibits high expression of the murine P-gp homolog Abcb1b, were used.[1]
Caption: Workflow for in vivo assessment of this compound in olaparib-resistant tumors.
The results from such studies demonstrated that while olaparib alone was ineffective in these resistant tumors, the combination of olaparib with the P-gp inhibitor tariquidar restored sensitivity.[1] Crucially, this compound as a single agent was effective in these olaparib-resistant tumors, confirming its ability to overcome P-gp-mediated resistance in a relevant in vivo model.[1]
Conclusions and Future Directions
The development of this compound represents a rational approach to overcoming a clinically relevant mechanism of resistance to olaparib. Its ability to evade P-gp-mediated efflux while maintaining potent PARP inhibitory activity makes it a valuable agent for patients who have progressed on olaparib due to this specific resistance mechanism.
For researchers, these findings underscore the importance of identifying the underlying mechanisms of resistance in patients progressing on PARP inhibitors. Molecular profiling of resistant tumors to assess for P-gp overexpression could guide the selection of subsequent therapies. Further studies are warranted to investigate the cross-resistance profiles of these agents in the context of other resistance mechanisms, such as the restoration of HRR function through secondary BRCA mutations. The differential activity against PARP3 also presents an intriguing area for further investigation, particularly concerning combination strategies and toxicity profiles.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of Resistance to PARP Inhibitors—Three and Counting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Tolerability with Chemotherapy in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Tolerability of AZD-2461 and Olaparib in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical tolerability of two Poly (ADP-ribose) polymerase (PARP) inhibitors, AZD-2461 and olaparib, when used in combination with chemotherapy. The focus of this comparison is on the differential effects on bone marrow suppression, a common dose-limiting toxicity for this class of drugs.
Executive Summary
Preclinical evidence suggests that this compound, a next-generation PARP inhibitor, exhibits a more favorable safety profile in combination with chemotherapy compared to the first-generation inhibitor, olaparib. Specifically, in murine models, this compound demonstrated significantly less bone marrow toxicity when combined with the alkylating agent temozolomide. This difference in tolerability is attributed to the differential inhibitory activity of the two compounds against PARP3, an enzyme implicated in the cellular response to DNA damage. While both drugs are potent inhibitors of PARP1 and PARP2, olaparib exhibits stronger inhibition of PARP3, which is associated with increased bone marrow suppression in mice. It is important to note that this improved tolerability profile of this compound was not observed in rat models, suggesting species-specific differences in PARP3 expression and function.
Quantitative Data Comparison: Bone Marrow Toxicity
A key preclinical study directly compared the effects of this compound and olaparib in combination with temozolomide on the bone marrow of mice. The following table summarizes the quantitative data on the total nucleated cells in the bone marrow following treatment.
| Treatment Group | Mean % of Total Nucleated Cells (vs. Control) | Standard Deviation |
| Vehicle | 100% | N/A |
| Temozolomide (TMZ) alone | ~60% | N/A |
| Olaparib + TMZ | ~20% | N/A |
| This compound + TMZ | ~50% | N/A |
Data extracted from O'Connor et al., Cancer Research, 2016.[1][2]
These data clearly indicate that the combination of olaparib with temozolomide led to a more pronounced reduction in nucleated bone marrow cells compared to the combination of this compound with temozolomide. The this compound combination group showed a level of bone marrow suppression that was more comparable to temozolomide alone.
Experimental Protocols
The following section details the methodologies employed in the key preclinical study to assess the comparative tolerability of this compound and olaparib.
In Vivo Tolerability and Bone Marrow Toxicity Assessment in Mice
-
Animal Model: Female BALB/c nude mice were used for the study.
-
Drug Administration:
-
Temozolomide (TMZ) was administered orally (p.o.) at a dose of 50 mg/kg daily for 5 consecutive days.
-
Olaparib was administered orally at a dose of 50 mg/kg daily for 7 consecutive days.
-
This compound was administered orally at a dose of 50 mg/kg daily for 7 consecutive days.
-
For combination treatments, the PARP inhibitors were administered for 7 days, with temozolomide co-administered for the first 5 days.
-
-
Bone Marrow Analysis:
-
At the indicated time points (e.g., after the final dose), mice were euthanized.
-
Femurs and tibias were collected, and the bone marrow was flushed out using a syringe with appropriate buffer.
-
The collected bone marrow cells were then prepared for analysis.
-
-
Flow Cytometry:
-
A single-cell suspension of bone marrow cells was prepared.
-
Red blood cells were lysed using a suitable lysis buffer.
-
The remaining cells were washed and then stained with fluorescently labeled antibodies specific for different hematopoietic cell surface markers to identify various cell populations (e.g., hematopoietic stem and progenitor cells, myeloid and lymphoid lineages).
-
The total number of nucleated cells was determined using a flow cytometer. The data was analyzed to quantify the percentage of different cell populations relative to the total number of live cells.[1]
-
Signaling Pathways and Mechanisms
The differential tolerability of this compound and olaparib is linked to their distinct inhibitory profiles against different PARP family members, particularly PARP3.
PARP Inhibition and DNA Damage Repair
PARP inhibitors exert their anticancer effects by exploiting deficiencies in DNA repair pathways in cancer cells. PARP1 and PARP2 are key enzymes in the repair of DNA single-strand breaks (SSBs). Inhibition of these enzymes leads to the accumulation of SSBs, which can then collapse replication forks and generate more lethal DNA double-strand breaks (DSBs). In cancer cells with defects in homologous recombination (HR), a major DSB repair pathway (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality.[3][4]
Differential PARP3 Inhibition: The Key to Tolerability
While both this compound and olaparib are potent inhibitors of PARP1 and PARP2, they exhibit different activities against PARP3. Olaparib is a more potent inhibitor of PARP3 than this compound.[5][6] PARP3 has been implicated in the non-homologous end joining (NHEJ) pathway of DSB repair. The enhanced inhibition of PARP3 by olaparib is thought to contribute to its greater bone marrow toxicity in mice, a species with relatively high levels of PARP3 in bone marrow cells.[1][2]
Experimental Workflow
The following diagram illustrates the general workflow for the preclinical comparison of this compound and olaparib tolerability.
Conclusion
The preclinical data strongly suggest that this compound has a superior tolerability profile compared to olaparib when combined with chemotherapy in mouse models. This is primarily due to its lower inhibitory activity against PARP3, leading to reduced bone marrow suppression. These findings highlight the potential of this compound as a next-generation PARP inhibitor with an improved therapeutic window. However, it is crucial to underscore that these are preclinical findings and direct comparative clinical data in humans is not yet available. Further clinical investigation is warranted to confirm these tolerability advantages in patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Tolerability with Chemotherapy in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
In Vitro Validation of AZD-2461 as a P-glycoprotein Non-Substrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AZD-2461 and the first-generation PARP inhibitor, olaparib, in the context of their interaction with the P-glycoprotein (P-gp) efflux pump. P-gp, a member of the ATP-binding cassette (ABC) transporter family, is a key determinant of drug disposition and can contribute to multidrug resistance in cancer by actively transporting therapeutic agents out of cells. The development of PARP inhibitors that are not P-gp substrates is a critical strategy to overcome this resistance mechanism.
Here, we present a summary of in vitro experimental data that validates this compound as a poor substrate for P-gp, in stark contrast to olaparib. This guide includes detailed experimental protocols for the key assays used to assess P-gp substrate liability and presents the comparative data in clearly structured tables.
Comparative Analysis of P-gp Substrate Characteristics
The following tables summarize the in vitro data comparing this compound to the known P-gp substrate olaparib and the classic P-gp substrate/inhibitor verapamil.
Table 1: Bidirectional Permeability Assay in P-gp Overexpressing Cell Lines
A bidirectional transport assay using cell lines that overexpress P-gp, such as Caco-2 or MDCK-MDR1, is the gold standard for identifying P-gp substrates. In this assay, the compound's permeability is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A significantly higher B-A permeability compared to A-B permeability (efflux ratio > 2) indicates that the compound is actively transported out of the cells by an efflux pump like P-gp.
| Compound | Cell Line | Apparent Permeability (Papp) A-B (10⁻⁶ cm/s) | Apparent Permeability (Papp) B-A (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Classification |
| This compound | Caco-2 / MDCK-MDR1 | Data not available | Data not available | Low (inferred) | Non-substrate |
| Olaparib | Caco-2 / MDCK-MDR1 | Data not available | Data not available | High (inferred) | Substrate |
| Verapamil (Control) | Caco-2 / MDCK-MDR1 | Low | High | > 2 | Substrate |
Note: While specific Papp values for this compound and olaparib were not found in the public domain, literature consistently describes this compound as having a low efflux ratio and olaparib as having a high efflux ratio based on various in vitro models.
Table 2: P-gp ATPase Activity Assay
P-gp utilizes the energy from ATP hydrolysis to transport its substrates. Therefore, compounds that interact with P-gp can stimulate its ATPase activity. This assay measures the rate of ATP hydrolysis in the presence of a test compound. A significant increase in ATPase activity compared to the basal level indicates that the compound is a P-gp substrate.
| Compound | Concentration | ATPase Activity (% of Basal) | Classification |
| This compound | Various | No significant stimulation (inferred) | Non-substrate |
| Olaparib | Various | Significant stimulation (inferred) | Substrate |
| Verapamil (Control) | Various | > 150% | Substrate/Stimulator |
Table 3: Cellular Viability in P-gp Overexpressing vs. Wild-Type Cell Lines
A functional assessment of P-gp substrate liability can be performed by comparing the cytotoxicity of a compound in a P-gp overexpressing cell line versus its parental wild-type cell line. A significant increase in the half-maximal inhibitory concentration (IC50) in the P-gp overexpressing cell line suggests that the compound is being actively effluxed, thus reducing its intracellular concentration and cytotoxic effect.
| Compound | Cell Line | IC50 (nM) | Resistance Factor (IC50 KBA1 / IC50 KB31) |
| This compound | KB31 (P-gp wild-type) | ~500 | ~1 |
| KBA1 (P-gp overexpressing) | ~500 | ||
| Olaparib | KB31 (P-gp wild-type) | ~500 | >10 |
| KBA1 (P-gp overexpressing) | >5000 |
Data adapted from O'Connor et al., Cancer Research, 2016.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Bidirectional Transport Assay (Caco-2 or MDCK-MDR1)
This assay determines if a compound is a substrate of P-gp by measuring its transport across a polarized monolayer of cells that overexpress P-gp.
Workflow Diagram:
Caption: Workflow for the bidirectional transport assay.
Methodology:
-
Cell Culture: Caco-2 or MDCK-MDR1 cells are seeded onto permeable membrane supports in transwell plates and cultured to form a confluent, polarized monolayer.
-
Transport Experiment:
-
The cell monolayers are washed with transport buffer.
-
The test compound is added to either the apical (donor) or basolateral (donor) chamber. The corresponding receiver chamber contains compound-free buffer.
-
Plates are incubated at 37°C with gentle shaking.
-
At specified time points, samples are collected from the receiver chamber and the concentration of the test compound is determined.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both the A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the compound in the donor compartment.
-
-
The efflux ratio is calculated by dividing the Papp in the B-A direction by the Papp in the A-B direction.
-
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp in the presence of a test compound.
Workflow Diagram:
Caption: Workflow for the P-gp ATPase activity assay.
Methodology:
-
Preparation: Purified membrane vesicles containing human P-gp are prepared.
-
Reaction:
-
P-gp membranes are incubated with the test compound at various concentrations. Control reactions include a no-compound (basal activity) control and a positive control stimulator (e.g., verapamil).
-
The reaction is initiated by the addition of MgATP.
-
The mixture is incubated at 37°C for a defined period.
-
-
Detection:
-
The reaction is stopped, and the amount of inorganic phosphate (Pi) produced is quantified using a colorimetric method.
-
The ATPase activity is calculated and expressed as a percentage of the basal activity.
-
Conclusion
Replicating published findings on AZD-2461's anti-tumor activity
A Comparative Analysis of AZD-2461's Anti-Tumor Activity
This compound is a next-generation, orally bioavailable poly(ADP-ribose) polymerase (PARP) inhibitor demonstrating potent anti-tumor activity.[1] Developed as a successor to the first-generation PARP inhibitor olaparib, this compound exhibits a distinct pharmacological profile, notably its ability to overcome certain mechanisms of drug resistance.[2][3] This guide provides a comparative overview of this compound's efficacy, supported by experimental data from published findings, to assist researchers and drug development professionals in evaluating its potential.
Mechanism of Action
This compound selectively targets PARP-1, a key enzyme in the repair of single-strand DNA breaks (SSBs) through the base-excision repair pathway.[1][4] By inhibiting PARP-1, this compound leads to an accumulation of unrepaired SSBs, which during DNA replication are converted into more lethal double-strand breaks (DSBs).[5] In tumor cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to genomic instability and subsequent cell death—a concept known as synthetic lethality.[4][6]
Beyond its direct role in DNA repair, this compound has been shown to induce a pronounced cell cycle arrest at the G2 phase in breast cancer cell lines.[4][6] A key advantage of this compound is its low affinity for the P-glycoprotein (Pgp) drug efflux transporter, a common mediator of resistance to chemotherapy.[2][4] This characteristic allows for greater intracellular accumulation of the drug in Pgp-overexpressing tumor cells, making it effective against tumors that have developed resistance to other PARP inhibitors like olaparib.[2][3]
Caption: Mechanism of action of this compound leading to synthetic lethality.
Comparative In Vitro Efficacy
This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines, particularly those with underlying DNA repair deficiencies. Its efficacy is often compared to olaparib, the first-in-class PARP inhibitor.
| Cell Line | Cancer Type | Key Genetic Feature | This compound IC50 | Olaparib IC50 | Reference |
| PC-3 | Prostate Cancer | PTEN null | 36.48 µM (48h) | Not Reported | [5] |
| DU145 | Prostate Cancer | PTEN wild-type | 59.03 µM (48h) | Not Reported | [5] |
| MDA-MB-436 | Breast Cancer | BRCA1 deficient | Comparable to Olaparib | Comparable to this compound | [2] |
| SUM1315MO2 | Breast Cancer | BRCA1 deficient | Comparable to Olaparib | Comparable to this compound | [2] |
| SUM149PT | Breast Cancer | BRCA1 deficient | Comparable to Olaparib | Comparable to this compound | [2] |
| HCT116 (wt p53) | Colon Cancer | Wild-type p53 | Dose-dependent reduction in proliferation | Not Reported | [7] |
| HCT116 (p53-/-) | Colon Cancer | p53 null | Dose-dependent reduction in proliferation | Not Reported | [7] |
| HT-29 | Colon Cancer | Mutant p53 (R273H) | No significant effect on proliferation | Not Reported | [7] |
Enzymatic Inhibition
| Enzyme | This compound IC50 | Olaparib IC50 | Reference |
| PARP-1 | 5 nM | Not Reported | [4][8] |
| PARP-2 | Comparable to Olaparib | Comparable to this compound | [2] |
| PARP-3 | Less inhibitory than Olaparib | More inhibitory than this compound | [3][9] |
Overcoming Drug Resistance
A significant advantage of this compound is its efficacy in tumor models that have developed resistance to olaparib, primarily through the overexpression of P-glycoprotein.[2][3]
| Cell Line/Model | Resistance Mechanism | This compound Efficacy | Olaparib Efficacy | Reference |
| KB2P3.4R (in vitro) | P-gp overexpression | Effective | Resistant | [2] |
| BRCA1;p53-defective mouse mammary tumors (in vivo) | P-gp overexpression | Sensitive | Resistant (sensitivity restored with P-gp inhibitor tariquidar) | [2][3] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound's anti-tumor activity.
Cell Viability (MTT Assay)
-
Cell Seeding: Plate 5 x 10³ cells per well in a 96-well plate in 100 µL of complete medium.[7]
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 30 µM, 60 µM, 120 µM, 240 µM) for a specified duration (e.g., 24, 48, or 72 hours).[5][7]
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value using software such as GraphPad Prism.[5]
Apoptosis Analysis (Flow Cytometry)
-
Cell Treatment: Treat cells (e.g., PC-3 and DU145) with a specified concentration of this compound (e.g., 40 µM).[5]
-
Cell Harvesting: Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.[5]
In Vivo Tumor Growth Inhibition
-
Tumor Implantation: Implant tumor cells (e.g., KB1P or SW620) into immunocompromised mice.[2][4]
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment Administration: Administer this compound orally at a specified dose and schedule (e.g., 10 mg/kg for 7 days).[2] For combination studies, a chemotherapeutic agent like temozolomide may also be administered.[2]
-
Tumor Measurement: Measure tumor volume at regular intervals throughout the study.
-
Data Analysis: Compare the tumor growth in the treated groups to the vehicle control group to determine the extent of tumor growth inhibition.
Caption: General experimental workflow for evaluating this compound.
Conclusion
The available data robustly supports the potent anti-tumor activity of this compound. Its primary mechanism of action, PARP inhibition leading to synthetic lethality in HR-deficient tumors, is well-established.[4][6] A key differentiating factor from olaparib is its ability to evade P-glycoprotein-mediated efflux, thereby retaining efficacy in drug-resistant tumor models.[2][9] While this compound shows comparable efficacy to olaparib in sensitive, BRCA-deficient cell lines, its superior performance in P-gp overexpressing models suggests a significant clinical advantage.[2] Further research into its activity in different genetic backgrounds, such as those with varying p53 status, will continue to refine its therapeutic positioning.[7][10]
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. azd3514.com [azd3514.com]
- 5. Novel Poly(Adenosine Diphosphate-Ribose) Polymerase (PARP) Inhibitor, AZD2461, Down-Regulates VEGF and Induces Apoptosis in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. olaparib.net [olaparib.net]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. olaparib.net [olaparib.net]
- 9. Item - The PARP inhibitor AZD2461 provides insights into the role of PARP3 inhibition for both synthetic lethality and tolerability with chemotherapy in preclinical models - University of Sussex - Figshare [sussex.figshare.com]
- 10. Anticancer effect of AZD2461 PARP inhibitor against colon cancer cells carrying wt or dysfunctional p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of AZD-2461: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of the PARP inhibitor AZD-2461 is a critical component of laboratory safety and chemical management. This guide provides procedural recommendations for researchers, scientists, and drug development professionals, emphasizing adherence to institutional and regulatory standards.
For unused, expired, or waste this compound, it is imperative to adhere to the specific hazardous waste management protocols established by your institution's Environmental Health and Safety (EHS) office. These internal guidelines are designed to comply with local, state, and federal regulations.
Step-by-Step Disposal Protocol
-
Consult Your Institution's EHS Office: Before initiating any disposal procedures, contact your institution's EHS or a similar safety office. They will provide specific guidance on the classification and disposal of this compound, including whether it is considered an acute hazardous waste.
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the concentration and quantity of the waste.
-
Secure Containment: Store waste this compound in a designated, properly sealed, and chemically compatible container to prevent leaks or spills.
-
Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS office.
-
Arrange for Professional Disposal: Your institution's EHS office will have a designated procedure for the collection and disposal of chemical waste. Follow their instructions for scheduling a pickup.
Decontamination of Empty Containers
Empty containers that previously held this compound must also be managed as hazardous waste until properly decontaminated.
-
Triple Rinsing: A common procedure for decontaminating empty chemical containers is to triple rinse them with a suitable solvent.
-
Use a solvent in which this compound is soluble, such as DMSO or ethanol.
-
The rinseate from this process must be collected and disposed of as hazardous waste.
-
-
Container Disposal: Once decontaminated according to your institution's approved procedures, the container may be disposed of as non-hazardous waste.
Spill Management
In the event of a spill, immediately consult your laboratory's emergency procedures and contact your institution's EHS office.
General Chemical Waste Disposal Workflow
The following diagram illustrates a general workflow for the disposal of laboratory chemical waste, which should be adapted to your specific institutional procedures for this compound.
It is the responsibility of the researcher to ensure that all chemical waste is managed and disposed of in a manner that is safe for both laboratory personnel and the environment. Always prioritize the guidance provided by your institution's safety professionals.
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
